molecular formula C56H70N9NaO23S B549163 Micafungin Sodium CAS No. 208538-73-2

Micafungin Sodium

Número de catálogo: B549163
Número CAS: 208538-73-2
Peso molecular: 1292.3 g/mol
Clave InChI: KOOAFHGJVIVFMZ-WZPXRXMFSA-M
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Micafungin sodium is a semi-synthetic echinocandin antifungal agent valuable for researching invasive fungal infections . Its primary mechanism of action is the non-competitive inhibition of the enzyme 1,3-β-D-glucan synthase, which is essential for the synthesis of a key structural component of the fungal cell wall . By disrupting glucan synthesis, micafungin compromises cell wall integrity, leading to osmotic instability and fungal cell lysis . This specific mechanism targets a pathway absent in mammalian cells, making it a subject of interest for studies with a potentially favorable therapeutic index . This compound demonstrates potent in vitro and in vivo activity against a broad range of Candida species, including strains resistant to azole antifungals such as fluconazole, and exhibits activity against Aspergillus species . Its research applications are extensive, focusing on models of candidemia, acute disseminated candidiasis, and other invasive Candida infections . Furthermore, this compound is a key agent for investigating antifungal prophylaxis in immunocompromised research models, such as those involving hematopoietic stem cell transplantation, where it has shown significant success in preventing fungal infections . Its research profile is characterized by a favorable tolerability and a low potential for drug-drug interactions in experimental models, which is a critical consideration in complex therapeutic regimens .

Propiedades

IUPAC Name

sodium;[5-[(1S,2S)-2-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-18-[[4-[5-(4-pentoxyphenyl)-1,2-oxazol-3-yl]benzoyl]amino]-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-1,2-dihydroxyethyl]-2-hydroxyphenyl] sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H71N9O23S.Na/c1-4-5-6-17-86-32-14-11-28(12-15-32)39-21-33(63-87-39)27-7-9-29(10-8-27)49(75)58-34-20-38(70)52(78)62-54(80)45-46(72)25(2)23-65(45)56(82)43(37(69)22-41(57)71)60-53(79)44(48(74)47(73)30-13-16-36(68)40(18-30)88-89(83,84)85)61-51(77)35-19-31(67)24-64(35)55(81)42(26(3)66)59-50(34)76;/h7-16,18,21,25-26,31,34-35,37-38,42-48,52,66-70,72-74,78H,4-6,17,19-20,22-24H2,1-3H3,(H2,57,71)(H,58,75)(H,59,76)(H,60,79)(H,61,77)(H,62,80)(H,83,84,85);/q;+1/p-1/t25-,26+,31+,34-,35-,37+,38+,42-,43-,44-,45-,46-,47-,48-,52+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOOAFHGJVIVFMZ-WZPXRXMFSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C2=CC(=NO2)C3=CC=C(C=C3)C(=O)NC4CC(C(NC(=O)C5C(C(CN5C(=O)C(NC(=O)C(NC(=O)C6CC(CN6C(=O)C(NC4=O)C(C)O)O)C(C(C7=CC(=C(C=C7)O)OS(=O)(=O)[O-])O)O)C(CC(=O)N)O)C)O)O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCOC1=CC=C(C=C1)C2=CC(=NO2)C3=CC=C(C=C3)C(=O)N[C@H]4C[C@H]([C@H](NC(=O)[C@@H]5[C@H]([C@H](CN5C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]6C[C@H](CN6C(=O)[C@@H](NC4=O)[C@@H](C)O)O)[C@@H]([C@H](C7=CC(=C(C=C7)O)OS(=O)(=O)[O-])O)O)[C@@H](CC(=O)N)O)C)O)O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H70N9NaO23S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1292.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

208538-73-2
Record name Micafungin sodium [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0208538732
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-((4R,5R)-4,5-dihydroxy-N2-(4-(5-(5-(pentyloxy)phenyl)-3-isoxazolyl)benzoyl)-L-ornithine)-4-((4S)-4-hydroxy-4-(4-hydroxy-3-(sulfooxy)phenyl)-L-threonine)-, monosodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MICAFUNGIN SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IS1UP79R56
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Discovery and Synthesis of Micafungin Sodium: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the journey from fungal metabolite to a potent antifungal agent, detailing its discovery, biosynthetic origins, and the intricacies of its chemical synthesis.

Introduction

Micafungin sodium is a semi-synthetic lipopeptide antifungal drug belonging to the echinocandin class. It is a crucial therapeutic option for the treatment of invasive fungal infections, particularly those caused by Candida and Aspergillus species. Developed by Fujisawa Pharmaceutical (now Astellas Pharma), micafungin gained FDA approval in March 2005. The discovery of micafungin is a compelling example of natural product-inspired drug development, beginning with a fungal metabolite and culminating in a clinically vital medication. This technical guide provides a comprehensive overview of the discovery, biosynthesis of its precursor, and the detailed chemical synthesis pathway of this compound, intended for researchers, scientists, and professionals in drug development.

Micafungin's mechanism of action involves the non-competitive inhibition of 1,3-β-D-glucan synthase, an essential enzyme for the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall. This disruption of cell wall integrity leads to osmotic instability and ultimately, fungal cell death.

The Discovery Pathway of this compound

The journey to micafungin began with the discovery of FR901379, a natural product produced by the filamentous fungus Coleophoma empetri F-11899. Initial screening programs identified FR901379 as a potent antifungal agent. However, like many natural products, it possessed some undesirable properties that necessitated chemical modification to enhance its therapeutic profile. This led to the development of micafungin, a semi-synthetic derivative with improved efficacy and safety.

Discovery_Pathway cluster_Discovery Discovery and Development Timeline Screening Natural Product Screening Programs Isolation Isolation of FR901379 from Coleophoma empetri Screening->Isolation Identification of Antifungal Activity Modification Semi-synthesis & Lead Optimization Isolation->Modification FR901379 as Lead Compound Development Preclinical & Clinical Development Modification->Development Selection of Micafungin (FK463) Approval FDA Approval of Micafungin Development->Approval Demonstrated Safety & Efficacy

Caption: A logical workflow of the discovery and development of this compound.

Biosynthesis of the Precursor: FR901379

The journey to synthesizing this compound begins with the fermentative production of its precursor, FR901379, by the filamentous fungus Coleophoma empetri. Understanding and optimizing this biological production is critical for the overall efficiency of micafungin synthesis.

Fermentation of Coleophoma empetri

The production of FR901379 is achieved through submerged fermentation of C. empetri. The fermentation process is a complex interplay of media composition, culture conditions, and the genetic makeup of the producing strain.

Experimental Protocol: Fermentation of Coleophoma empetri for FR901379 Production

  • Seed Culture Preparation:

    • Fresh mycelia of C. empetri are crushed and inoculated into a seed medium (MKS).

    • The seed culture is incubated for 2 days at 25°C with agitation (220 rpm).

  • Production Fermentation:

    • The seed culture is transferred to a larger fermentation vessel containing the production medium (MKF).

    • The production culture is maintained for approximately 8 days at 25°C with agitation (220 rpm).

    • To enhance the yield, methyl hexadecanoate can be added to the culture after 24-72 hours as a precursor for the fatty acid side chain.

  • Harvesting and Extraction:

    • The fermentation broth is harvested, and the mycelia are separated by filtration.

    • The mycelial cake is extracted with a polar solvent such as methanol or ethanol to solubilize FR901379.

Table 1: Composition of Fermentation Media for FR901379 Production

ComponentSeed Medium (MKS) (g/L)Production Medium (MKF) (g/L)
Soluble Starch15-
Sucrose10-
Glucose-10
Corn Starch-30
Cottonseed Meal5-
Pe

The Core Mechanism of Micafungin Sodium on the Fungal Cell Wall: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: Micafungin, a semisynthetic lipopeptide of the echinocandin class, exerts its antifungal effect through a highly specific mechanism of action targeted at the fungal cell wall.[1] This technical guide provides an in-depth exploration of this mechanism for researchers, scientists, and drug development professionals. Micafungin non-competitively inhibits the (1,3)-β-D-glucan synthase enzyme complex, a critical component for the synthesis of β-glucan polymers.[1][2][3] These polymers are essential for maintaining the structural integrity of the fungal cell wall. The resulting depletion of β-glucan leads to a weakened cell wall, increased susceptibility to osmotic stress, and ultimately, cell lysis and fungal death.[2] This guide details the molecular interactions, downstream cellular consequences, and key experimental protocols used to elucidate this mechanism.

Introduction: Targeting a Fungal-Specific Structure

The fungal cell wall is a dynamic and essential organelle, absent in mammalian cells, making it an ideal target for antifungal therapy.[4][5] It provides osmotic protection, maintains cell shape, and serves as a scaffold for enzymes and proteins involved in environmental interaction.[5] A key structural component of the cell walls of most pathogenic fungi, including Candida and Aspergillus species, is (1,3)-β-D-glucan.[2][6] Micafungin sodium belongs to the echinocandin class of antifungals, which uniquely target the synthesis of this crucial polymer.[1][2] Its specificity confers a favorable safety profile and makes it a vital agent in treating invasive fungal infections, including those resistant to other antifungal classes like azoles.[1][7]

Core Mechanism: Inhibition of (1,3)-β-D-Glucan Synthase

The primary molecular target of micafungin is the enzyme complex (1,3)-β-D-glucan synthase.[2][4][7] This enzyme, embedded in the fungal cell membrane, catalyzes the polymerization of UDP-glucose into long, linear chains of (1,3)-β-D-glucan, which are then extruded into the periplasmic space to be integrated into the cell wall.[6][8]

Micafungin acts as a non-competitive inhibitor of this enzyme complex.[1][9] This means it does not bind to the active site where UDP-glucose binds, but rather to a different site on the enzyme's catalytic subunit, Fks1p.[8][10] This binding event induces a conformational change in the enzyme, rendering it inactive and halting the synthesis of glucan chains. The disruption of (1,3)-β-D-glucan synthesis compromises the structural integrity of the cell wall, leading to osmotic instability, leakage of cellular contents, and ultimately cell death, a process that is fungicidal against Candida spp. and fungistatic against Aspergillus spp.[4][8]

cluster_membrane Fungal Plasma Membrane GS (1,3)-β-D-Glucan Synthase (Fks1p subunit) Glucan (1,3)-β-D-Glucan Polymer GS->Glucan Synthesizes Micafungin Micafungin Micafungin->GS Non-competitive inhibition UDP_Glucose UDP-Glucose (Substrate) UDP_Glucose->GS Binds to active site Wall Fungal Cell Wall (Weakened) Glucan->Wall Depletion leads to Lysis Osmotic Instability & Cell Lysis Wall->Lysis Results in

Caption: Mechanism of Micafungin's inhibitory action on (1,3)-β-D-glucan synthase.

Quantitative Data on Micafungin Activity

The efficacy of micafungin can be quantified through various in vitro metrics. The Minimum Inhibitory Concentration (MIC) represents the lowest drug concentration that inhibits fungal growth, while the Minimum Effective Concentration (MEC) is used for molds like Aspergillus and describes the lowest concentration causing aberrant hyphal growth.[11][12] Enzyme kinetic parameters such as the 50% inhibitory concentration (IC50) and the inhibition constant (Ki) provide a direct measure of the drug's potency against the (1,3)-β-D-glucan synthase enzyme.

Fungal SpeciesMetricValue Range (µg/mL)Reference
Candida albicansMIC0.016[13]
Candida spp.MIC≤ 0.0039 - 1[14][15]
Aspergillus spp.MEC0.0078 - 0.0313[14][15]
C. albicans (Wild Type)IC50 (vs. GS Enzyme)4.6[10]
C. albicans (FKS1 Mutants)Ki (vs. GS Enzyme)Increased 50 to >1000-fold[8]
Cryptococcus neoformansApparent Ki (vs. GS Enzyme)0.11 (converted from 0.17 µM)[16]

Note: Values can vary based on the specific strain, testing method (e.g., CLSI vs. EUCAST), and experimental conditions.

Downstream Cellular Consequences & Compensatory Responses

Inhibition of glucan synthesis triggers a cascade of secondary cellular events as the fungus attempts to compensate for the damage.

A. Compromised Cell Wall Integrity and Morphological Changes: The most direct consequence is a structurally deficient cell wall. This often manifests as aberrant morphology, including swollen cells, hyphal tip bursting in filamentous fungi, and the formation of short, stubby branches.[12][17] In Candida albicans, treatment can lead to the "blowing up" of budding yeasts.[13]

B. Exposure of PAMPs and Immune Recognition: The structural remodeling of the cell wall leads to the unmasking of underlying layers, particularly β-glucans and chitin.[9][13] These molecules act as Pathogen-Associated Molecular Patterns (PAMPs). Their exposure on the cell surface can enhance recognition and phagocytosis by host immune cells, such as macrophages, and potentiate the secretion of pro-inflammatory cytokines.[9][13]

C. Activation of the Cell Wall Integrity (CWI) Signaling Pathway: Fungi possess a conserved signaling cascade, the Cell Wall Integrity (CWI) pathway, to sense and respond to cell wall stress.[18][19][20] Micafungin-induced damage activates this pathway.[17][18] Cell surface sensors detect the perturbation, activating a MAP kinase cascade that culminates in the phosphorylation of the terminal kinase (MpkA in Aspergillus, Slt2 in Saccharomyces).[18][20] This leads to the transcriptional regulation of genes involved in cell wall repair, most notably an increase in chitin synthesis as a compensatory mechanism to reinforce the weakened wall.[21][22]

Micafungin Micafungin Stress CWS Cell Wall Damage (β-Glucan Depletion) Micafungin->CWS Sensors Surface Sensors (e.g., Wsc1, Mid2) CWS->Sensors Activates Rho1 Rho1 GTPase Sensors->Rho1 Pkc1 Pkc1 Rho1->Pkc1 MAPK_cascade MAP Kinase Cascade (Mkk1/2 -> MpkA/Slt2) Pkc1->MAPK_cascade TF Transcription Factors (e.g., Rlm1, Swi4/6) MAPK_cascade->TF Phosphorylates Response Compensatory Response: • Upregulation of Chitin Synthase Genes (CHS) • Cell Wall Remodeling Genes TF->Response Upregulates

Caption: The Cell Wall Integrity (CWI) signaling pathway activated by micafungin.

Key Experimental Protocols

Protocol 1: In Vitro (1,3)-β-D-Glucan Synthase Inhibition Assay

This assay directly measures the inhibitory effect of micafungin on its target enzyme. It typically uses a microsomal fraction containing the membrane-bound enzyme and a radiolabeled substrate.

Methodology:

  • Enzyme Preparation:

    • Grow fungal cells (e.g., C. albicans) to the mid-exponential phase in a suitable broth (e.g., YPAD) at 30°C.[23]

    • Harvest and wash the cells.

    • Disrupt cells mechanically (e.g., with a bead beater) in a lysis buffer containing protease inhibitors.[23][24]

    • Prepare a microsomal membrane fraction by differential centrifugation.[23][25] The final pellet containing the enzyme is resuspended in a storage buffer. Protein concentration is determined via a standard assay (e.g., Bradford).

  • Assay Reaction:

    • Prepare a reaction mixture in a microcentrifuge tube containing: Tris buffer (pH 7.5-7.75), a detergent (e.g., Brij-35), glycerol, dithiothreitol, and a GTP analog (e.g., GTPγS) to activate the enzyme.[23][25]

    • Add various concentrations of micafungin (dissolved in DMSO) to the reaction tubes.

    • Initiate the reaction by adding the substrate, UDP-[³H]glucose or UDP-[¹⁴C]glucose, and the enzyme preparation (microsomal protein).[10][23]

  • Incubation and Quenching:

    • Incubate the reaction mixture for a set time (e.g., 60-120 minutes) at the optimal temperature (e.g., 30°C).[23][25]

    • Stop the reaction by adding a quenching agent like 20% trichloroacetic acid (TCA).[23]

  • Product Quantification:

    • Collect the acid-insoluble glucan product by vacuum filtration onto glass fiber filters.[23]

    • Wash the filters to remove unincorporated radiolabeled substrate.

    • Quantify the radioactivity trapped on the filters using a scintillation counter. The amount of radioactivity is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the percent inhibition of enzyme activity at each micafungin concentration relative to a no-drug control.

    • Determine the IC50 value by plotting percent inhibition against the log of the drug concentration.

Protocol 2: Antifungal Susceptibility Testing (Broth Microdilution for MEC)

This protocol determines the in vitro activity of micafungin against filamentous fungi like Aspergillus spp., following standardized methods such as those from the Clinical and Laboratory Standards Institute (CLSI) M38.

Methodology:

  • Inoculum Preparation:

    • Grow the Aspergillus isolate on potato dextrose agar until sporulation occurs.

    • Harvest conidia by flooding the plate with sterile saline containing a wetting agent (e.g., Tween 80).

    • Adjust the conidial suspension to a final concentration of 0.4 × 10⁴ to 5 × 10⁴ CFU/mL in the test medium (e.g., RPMI 1640).[11]

  • Microdilution Plate Preparation:

    • In a 96-well microtiter plate, perform serial twofold dilutions of micafungin in the test medium to achieve the desired final concentration range.

    • Include a drug-free well as a growth control.

  • Inoculation and Incubation:

    • Inoculate each well with the prepared fungal suspension.

    • Incubate the plate at 35°C for 48 hours.[26]

  • Endpoint Determination (MEC):

    • Read the plate visually, often with the aid of an inverted microscope.

    • The growth control well should show abundant, filamentous hyphal growth.

    • The Minimum Effective Concentration (MEC) is defined as the lowest drug concentration that leads to the growth of small, compact, and highly branched hyphal forms compared to the long, filamentous hyphae in the control well.[11][12]

cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis A1 Prepare Aspergillus conidial inoculum B1 Inoculate wells with fungal suspension A1->B1 A2 Prepare serial dilutions of Micafungin in a 96-well plate A2->B1 B2 Incubate at 35°C for 48 hours B1->B2 C1 Visually inspect wells for hyphal morphology B2->C1 C2 Identify lowest concentration with aberrant, compact growth (MEC Endpoint) C1->C2

Caption: Workflow for determining the Minimum Effective Concentration (MEC) of micafungin.
Protocol 3: Assessment of β-Glucan Exposure by Flow Cytometry

This method quantifies the unmasking of β-glucans on the fungal cell surface following treatment with micafungin.

Methodology:

  • Cell Culture and Treatment:

    • Grow C. albicans cells to the exponential phase in a rich medium (e.g., YPD).

    • Treat the cells with various concentrations of micafungin (e.g., 0.3x, 1x, and 3x MIC) for a defined period (e.g., 1 hour) at 37°C.[13]

    • Include an untreated control and a positive control (e.g., heat-killed cells, which are known to expose β-glucans).[13][27]

  • Staining:

    • Wash the cells with a suitable buffer (e.g., PBS).

    • Incubate the cells with a primary antibody specific for (1,3)-β-glucan (e.g., a monoclonal IgG).

    • After washing, incubate the cells with a fluorescently-labeled secondary antibody (e.g., an FITC-conjugated anti-IgG).

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Acquire data for forward scatter (FSC, indicating cell size) and side scatter (SSC, indicating internal complexity/granularity).[13]

    • Measure the fluorescence intensity (e.g., in the FL1 channel for FITC) for a large population of cells (e.g., 10,000 events).

  • Data Interpretation:

    • Gate the cell population of interest based on FSC and SSC plots.[13]

    • Compare the fluorescence intensity histograms of the treated samples to the untreated and positive controls. An increase in fluorescence intensity in micafungin-treated cells indicates a higher degree of β-glucan exposure on the cell surface.[13][27]

Conclusion

The mechanism of action of this compound is a well-defined, targeted process that exploits a key difference between fungal and mammalian cells. Its non-competitive inhibition of (1,3)-β-D-glucan synthase effectively halts the production of an essential cell wall polymer, leading to structural failure and cell death. The downstream consequences, including the activation of the CWI pathway and the unmasking of immunogenic cell wall components, further contribute to its antifungal effect. A thorough understanding of this mechanism, supported by the quantitative and methodological data presented, is crucial for optimizing its clinical use and for the development of novel antifungal strategies that target the fungal cell wall.

References

An In-depth Technical Guide to the Crystal Structure Analysis of Micafungin Sodium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the solid-state chemistry of Micafungin Sodium, a critical echinocandin antifungal agent. The focus of this document is on the analysis of its crystalline forms, an essential aspect of pharmaceutical development that impacts the drug's stability, solubility, and bioavailability. While a complete single-crystal X-ray structure determination for this compound is not publicly available in the reviewed literature, extensive studies on its polymorphism have been conducted, primarily documented in patent literature. This guide will detail the known crystalline forms, the experimental protocols for their preparation, and their characterization by X-ray Powder Diffraction (XRPD).

Introduction to this compound Polymorphism

This compound, like many complex organic molecules, can exist in different solid-state forms known as polymorphs. These polymorphs have the same chemical composition but differ in their crystal packing, leading to different physicochemical properties. The identification and selective preparation of a specific polymorph are crucial for ensuring consistent product quality and therapeutic efficacy. Several crystalline forms of this compound have been identified, most notably Form I and Form II, along with others designated as A, B, and C.

Characterization of this compound Crystalline Forms

The primary method used to characterize the different crystalline forms of this compound is X-ray Powder Diffraction (XRPD). The XRPD pattern provides a unique "fingerprint" for each polymorph based on the scattering of X-rays by the crystalline lattice.

Quantitative Data: XRPD Peak Analysis

The following tables summarize the characteristic XRPD peaks for the most well-documented crystalline forms of this compound. The data is presented as 2θ angles, which are indicative of the lattice spacing within the crystal.

Table 1: Characteristic XRPD Peaks of this compound Crystal Form I [1]

2θ Angle (°)
4.2 ± 0.2
5.0 ± 0.2
7.4 ± 0.2
10.1 ± 0.2
11.1 ± 0.2
14.2 ± 0.2
17.4 ± 0.2
21.0 ± 0.2
23.2 ± 0.2
27.1 ± 0.2

Table 2: Characteristic XRPD Peaks of this compound Crystal Form II [1]

2θ Angle (°)
10.8 ± 0.2
14.8 ± 0.2
15.7 ± 0.2
17.8 ± 0.2
20.2 ± 0.2
21.0 ± 0.2
21.7 ± 0.2

Table 3: Characteristic XRPD Peaks of this compound B82 Needle Crystal [1]

2θ Angle (°)
4.6
5.5
9.0
9.8
16.9

Experimental Protocols for Crystallization

The preparation of specific polymorphs of this compound is highly dependent on the crystallization conditions, including the choice of solvents, temperature, and cooling rate. The following are detailed methodologies for obtaining Crystal Forms I and II.

Preparation of this compound Crystal Form I[1]

This protocol involves the crystallization of amorphous this compound using a mixed solvent system under controlled temperature conditions.

Materials:

  • Amorphous this compound

  • Solvent 1: Methanol (or DMF, ethylene glycol, DMSO)

  • Solvent 2: THF (or dioxane, chloroform, methyl isobutyl ketone, methyl ethyl ketone)

Procedure:

  • Heat a mixture of amorphous this compound in Solvent 1 and Solvent 2. A preferred temperature range is 40-50 °C. The mass-to-volume ratio of amorphous this compound to the solvent is typically between 10-25 mg/mL.

  • Once the amorphous solid is fully dissolved, allow the solution to cool naturally to room temperature.

  • Stir the solution at room temperature to induce crystallization.

  • Collect the resulting crystals by centrifugation.

  • Dry the crystals under reduced pressure to obtain pure Crystal Form I.

Preparation of this compound Crystal Form II[1]

This method relies on the slow evaporation of a solvent system to induce crystallization from an amorphous starting material.

Materials:

  • Amorphous this compound

  • Solvent 3: A mixture of ethanol and water (or propanol and water, isopropanol and water)

  • Solvent 4: THF (or dioxane, chloroform, methyl isobutyl ketone, methyl ethyl ketone)

  • Water

Procedure:

  • At room temperature, add water or Solvent 3 to amorphous this compound until a clear solution is obtained. The mass-to-volume ratio of amorphous this compound to water is typically 0.1-0.2 mg/µL, and to Solvent 3 is 0.2-0.5 mg/µL.

  • To the clear solution, add Solvent 4. The mass-to-volume ratio of amorphous this compound to Solvent 4 is typically 1-5 mg/mL.

  • Allow the solution to stand at room temperature, permitting the solvents to volatilize slowly.

  • Crystal Form II will precipitate from the solution upon solvent evaporation.

  • Collect the crystals for further analysis.

Visualization of Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate the key processes involved in the analysis of this compound's crystal structure.

Experimental Workflow for Polymorph Screening

G cluster_0 Preparation of Crystalline Forms cluster_1 Characterization cluster_2 Data Analysis and Identification Amorphous Amorphous this compound Solvents Select Solvent System (e.g., Methanol/THF for Form I, Ethanol/Water/THF for Form II) Amorphous->Solvents Crystallization Crystallization (Cooling or Evaporation) Solvents->Crystallization Isolation Crystal Isolation (Centrifugation/Filtration) Crystallization->Isolation Drying Drying under Reduced Pressure Isolation->Drying Polymorphs Isolated Polymorphs (Form I, Form II, etc.) Drying->Polymorphs XRPD X-ray Powder Diffraction (XRPD) Polymorphs->XRPD FTIR Fourier-Transform Infrared Spectroscopy (FT-IR) Polymorphs->FTIR PLM Polarized Light Microscopy (PLM) Polymorphs->PLM Stability Stability Assessment (Humidity, Temperature) Polymorphs->Stability Peak_Analysis XRPD Peak Analysis (2θ angles) XRPD->Peak_Analysis Comparison Comparison with Reference Patterns Peak_Analysis->Comparison Identification Polymorph Identification Comparison->Identification

Caption: Experimental workflow for the preparation and characterization of this compound polymorphs.

Logical Relationship in Polymorph Identification

G cluster_0 Observed Data cluster_1 Reference Data cluster_2 Conclusion Observed_XRPD Experimental XRPD Pattern of Unknown Sample Is_Form_I Sample is Form I Observed_XRPD->Is_Form_I Is_Form_II Sample is Form II Observed_XRPD->Is_Form_II Is_Amorphous Sample is Amorphous Observed_XRPD->Is_Amorphous Is_Mixture Sample is a Mixture Observed_XRPD->Is_Mixture Ref_Form_I Reference Pattern for Form I Ref_Form_I->Is_Form_I Matches Ref_Form_I->Is_Mixture Partially Matches Ref_Form_II Reference Pattern for Form II Ref_Form_II->Is_Form_II Matches Ref_Form_II->Is_Mixture Partially Matches Ref_Amorphous Amorphous Halo Pattern Ref_Amorphous->Is_Amorphous Matches

Caption: Logical workflow for identifying the polymorphic form of a this compound sample.

Conclusion

The study of this compound's solid-state properties is a critical component of its pharmaceutical development. While a definitive single-crystal structure remains to be published, the characterization of its various polymorphs, particularly Forms I and II, provides valuable insight for drug formulation and manufacturing. The experimental protocols outlined in this guide, derived from patent literature, offer a starting point for the controlled crystallization of these forms. The use of XRPD as a primary characterization tool is indispensable for distinguishing between polymorphs and ensuring the desired solid form is consistently produced. Further research, including single-crystal X-ray diffraction studies, would provide a more complete understanding of the molecular packing and intermolecular interactions that govern the properties of this important antifungal agent.

References

A Technical Guide to the Interaction of Micafungin Sodium with the Fungal Glucan Synthase FKS1 Subunit

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the molecular interactions between the echinocandin antifungal agent, micafungin sodium, and its target, the FKS1 subunit of the fungal 1,3-β-D-glucan synthase enzyme. It includes quantitative data on inhibition kinetics, detailed experimental protocols, and visualizations of the relevant biological pathways and laboratory workflows.

Introduction: Targeting the Fungal Cell Wall

Micafungin is a semisynthetic lipopeptide belonging to the echinocandin class of antifungal drugs. Its primary mechanism of action is the potent and specific inhibition of 1,3-β-D-glucan synthase, an enzyme critical for the synthesis of 1,3-β-D-glucan. This polysaccharide is a fundamental structural component of the fungal cell wall, responsible for maintaining osmotic integrity, cell shape, and division. As this component is absent in mammalian cells, micafungin offers a selective therapeutic window.

The 1,3-β-D-glucan synthase enzyme complex is composed of a catalytic transmembrane subunit, Fks1p, and a regulatory subunit, the small GTPase Rho1p. Micafungin exerts its effect by directly targeting the Fks1p subunit, thereby preventing the formation of glucan polymers and compromising cell wall integrity.

Mechanism of FKS1 Inhibition

Micafungin acts as a non-competitive inhibitor of the FKS1 subunit of the glucan synthase complex. By binding to FKS1, it disrupts the enzyme's ability to polymerize UDP-glucose into linear chains of 1,3-β-D-glucan. This disruption leads to a weakened cell wall, rendering the fungal cell susceptible to osmotic stress and lysis. Depending on the fungal species and drug concentration, this effect can be fungicidal or fungistatic.

Recent cryo-electron microscopy studies of Saccharomyces cerevisiae FKS1 have provided significant insights into its structure. These studies reveal the enzyme's active site at the interface of the cytoplasm and the cell membrane and identify a glucan translocation path across the membrane. Notably, mutations conferring resistance to echinocandins, such as those at the Ser645 position, are clustered in specific regions near transmembrane helices, suggesting these areas are critical for drug interaction.

Quantitative Analysis of Micafungin-FKS1 Interaction

The efficacy of micafungin can be quantified through in vitro susceptibility testing, which determines the Minimum Inhibitory Concentration (MIC), and through enzyme kinetic assays that measure the drug's direct inhibitory effect on the Fks1p enzyme.

In Vitro Susceptibility Data

MIC values represent the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism. The tables below summarize representative MIC data for micafungin against common Candida species.

Table 1: Micafungin In Vitro Susceptibility (MICs) against Select Candida Species

Species MIC Range (µg/mL) MIC₅₀ (µg/mL) MIC₉₀ (µg/mL)
Candida albicans 0.015–0.03 0.03 0.03
Candida glabrata 0.008–0.06 0.015 0.03
Candida tropicalis 0.015–0.03 0.03 0.03
Candida parapsilosis 1–4 2 2
Candida krusei 0.015–0.25 0.03 0.06

Data compiled from multiple studies for representative purposes.

Enzyme Inhibition Kinetics

Kinetic studies on purified or membrane-extracted glucan synthase provide direct measurements of micafungin's inhibitory power. Mutations within the FKS1 gene, particularly in conserved "hot spot" regions, can dramatically increase the 50% inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ), correlating directly with clinical resistance.

Table 2: Kinetic Parameters of Micafungin Inhibition on Fks1p from Candida albicans

Fks1p Genotype Amino Acid Change Micafungin IC₅₀ (ng/mL) Micafungin Kᵢ (ng/mL) Fold Increase in Kᵢ (vs. WT)
Wild-Type (WT) None 1.8 ± 0.9 0.7 ± 0.4 1
Mutant F641S 120 ± 29 57 ± 18 ~81
Mutant S645P 6,100 ± 2,100 4,200 ± 1,500 ~6000
Mutant S645Y 3,300 ± 1,300 2,700 ± 1,100 ~3857
Mutant R1361H (Heterozygous) 2.1 (WT allele) / 1,400 (Mutant allele) 0.9 (WT) / 810 (Mutant) ~1157 (for mutant allele)

Data adapted from Garcia-Effron, G., et al. (2009). Antimicrobial Agents and Chemotherapy. Values are arithmetic means ± standard deviations.

Experimental Protocols

Standardized methodologies are crucial for the reproducible assessment of micafungin's activity. The following sections detail the core protocols for antifungal susceptibility testing and enzyme kinetic analysis.

Antifungal Susceptibility Testing (AST)

The Clinical and Laboratory Standards Institute (CLSI) M27 and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) E.Def 7.3 documents provide reference methods for yeast broth microdilution testing.

Detailed Protocol Steps:

  • Medium Preparation: RPMI 1640 medium, with L-glutamine and without bicarbonate, is buffered to pH 7.0 using MOPS buffer. The EUCAST method specifies the addition of 2% glucose.

  • Drug Dilution: Micafungin is serially diluted in the

Early Studies on the Antifungal Spectrum of Micafungin Sodium: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Micafungin sodium is a semisynthetic lipopeptide antifungal agent belonging to the echinocandin class.[1] It exerts its antifungal activity by noncompetitively inhibiting the enzyme 1,3-β-D-glucan synthase, which is essential for the synthesis of 1,3-β-D-glucan, a critical component of the fungal cell wall.[1][2][3] This disruption of the cell wall integrity leads to osmotic instability and ultimately cell death in susceptible fungi.[2] This technical guide provides an in-depth overview of the early in vitro studies that characterized the antifungal spectrum of micafungin, with a focus on its activity against clinically relevant Candida and Aspergillus species.

Quantitative Antifungal Spectrum

Early in vitro susceptibility testing of micafungin demonstrated potent activity against a broad range of fungal pathogens, particularly Candida and Aspergillus species. The activity is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Activity against Candida Species

Micafungin has shown excellent in vitro activity against most Candida species, including those that may be resistant to other antifungal agents like fluconazole.[4] The MIC values from early studies are summarized in the table below.

Candida SpeciesMIC Range (μg/mL)MIC₅₀ (μg/mL)MIC₉₀ (μg/mL)
C. albicans≤0.0039 - 10.0150.015 - 0.5
C. glabrata≤0.015 - 0.50.0150.03
C. tropicalis≤0.002 - 0.0150.0150.03
C. krusei≤0.1250.030.06
C. parapsilosis0.12 - 20.51

Data compiled from multiple sources. MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.[5][6][7]

It is noteworthy that while micafungin is highly active against most Candida species, it demonstrates relatively higher MIC values against Candida parapsilosis.[5][7]

Activity against Aspergillus Species

Micafungin also exhibits potent in vitro activity against various Aspergillus species. For filamentous fungi, in addition to the MIC, the Minimum Effective Concentration (MEC) is often reported. The MEC is the lowest drug concentration that produces short, stubby, and highly branched hyphae, a characteristic effect of echinocandins on molds.

Aspergillus SpeciesMIC Range (μg/mL)MEC Range (μg/mL)MEC₉₀ (μg/mL)
A. fumigatus0.004 - 0.0150.008 - 0.1250.015
A. flavus0.004 - 0.015≤0.0150.015
A. niger-0.008 - 0.1250.015
A. terreus-0.008 - 0.1250.03

Data compiled from multiple sources.[5][8][9]

Experimental Protocols

The in vitro antifungal susceptibility testing of micafungin in early studies was predominantly conducted following the standardized methods developed by the Clinical and Laboratory Standards Institute (CLSI), formerly the National Committee for Clinical Laboratory Standards (NCCLS).

Broth Microdilution Method for Yeasts (CLSI M27-A2)

This method is used to determine the MIC of antifungal agents against yeasts such as Candida species.

1. Inoculum Preparation:

  • Yeast isolates are subcultured on Sabouraud Dextrose Agar for 24 hours at 35°C.
  • A few colonies are suspended in sterile saline.
  • The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.
  • The stock inoculum is then diluted 1:1000 in RPMI 1640 medium to achieve a final inoculum concentration of 1-5 x 10³ CFU/mL.

2. Antifungal Agent Preparation:

  • Micafungin is serially diluted in RPMI 1640 medium to yield a range of concentrations.

3. Microdilution Plate Setup:

  • 100 µL of each micafungin dilution is added to the wells of a 96-well microtiter plate.
  • 100 µL of the standardized yeast inoculum is added to each well.
  • A growth control well (containing inoculum but no drug) and a sterility control well (containing medium only) are included.

4. Incubation:

  • The plates are incubated at 35°C for 24-48 hours.

5. MIC Determination:

  • The MIC is determined as the lowest concentration of micafungin that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.

Broth Microdilution Method for Filamentous Fungi (CLSI M38-A)

This method is used for testing the susceptibility of molds like Aspergillus species.

1. Inoculum Preparation:

  • The fungal isolate is grown on potato dextrose agar for 7 days to encourage conidiation.
  • Conidia are harvested by flooding the agar surface with sterile saline containing a wetting agent (e.g., Tween 80).
  • The resulting suspension is filtered to remove hyphal fragments, and the conidia are counted using a hemocytometer.
  • The conidial suspension is adjusted to a final concentration of 0.4-5 x 10⁴ CFU/mL in RPMI 1640 medium.

2. Antifungal Agent and Plate Setup:

  • This follows the same procedure as for yeasts described in the M27-A2 protocol.

3. Incubation:

  • The plates are incubated at 35°C for 48-72 hours.

4. MIC/MEC Determination:

  • The MIC is read as the lowest concentration with no visible growth.
  • The MEC is determined microscopically as the lowest concentration at which short, branched, and distorted hyphae are observed.

Mechanism of Action and Signaling Pathways

Micafungin's primary mechanism of action is the inhibition of 1,3-β-D-glucan synthase, a key enzyme in the synthesis of the fungal cell wall.[2][3] This disruption of the cell wall triggers a compensatory response known as the Cell Wall Integrity (CWI) signaling pathway.[10]

G cluster_extracellular Extracellular Space / Cell Wall cluster_intracellular Intracellular Micafungin Micafungin Glucan_Synthase 1,3-β-D-Glucan Synthase Micafungin->Glucan_Synthase Inhibits Cell_Wall_Stress Cell Wall Stress Micafungin->Cell_Wall_Stress Induces Glucan 1,3-β-D-Glucan Glucan_Synthase->Glucan Synthesizes Rho1 Rho1-GTP Cell_Wall_Stress->Rho1 Activates Cell_Death Cell Lysis / Apoptosis Cell_Wall_Stress->Cell_Death Leads to PKC Protein Kinase C (PKC) Rho1->PKC MAPK_Cascade MAP Kinase Cascade (Bck1, Mkk1/2, Slt2/Mpk1) PKC->MAPK_Cascade Transcription_Factors Transcription Factors (e.g., Rlm1, Swi4/Swi6) MAPK_Cascade->Transcription_Factors Cell_Wall_Repair Cell Wall Repair Genes (e.g., Chitin Synthases) Transcription_Factors->Cell_Wall_Repair

Micafungin's Mechanism and the Cell Wall Integrity Pathway.

The diagram above illustrates how micafungin's inhibition of glucan synthesis leads to cell wall stress, which in turn activates the CWI pathway, a MAPK cascade that attempts to repair the cell wall damage. However, severe or prolonged stress ultimately leads to cell death.

Experimental Workflow

The general workflow for determining the in vitro antifungal spectrum of micafungin using the CLSI broth microdilution method is depicted below.

G Start Start Isolate Fungal Isolate (Candida or Aspergillus) Start->Isolate Inoculum_Prep Inoculum Preparation (Standardized Suspension) Isolate->Inoculum_Prep Plate_Inoculation Microtiter Plate Inoculation Inoculum_Prep->Plate_Inoculation Drug_Dilution Micafungin Serial Dilution Drug_Dilution->Plate_Inoculation Incubation Incubation (35°C, 24-72h) Plate_Inoculation->Incubation Reading MIC/MEC Determination (Visual or Microscopic) Incubation->Reading End End Reading->End

Workflow for In Vitro Antifungal Susceptibility Testing.

Conclusion

Early in vitro studies consistently demonstrated the potent and broad-spectrum antifungal activity of this compound against clinically important Candida and Aspergillus species. Standardized methodologies, such as those provided by the CLSI, have been crucial in generating reproducible data to characterize its antifungal profile. The unique mechanism of action, targeting the fungal cell wall, provides a valuable therapeutic option, particularly for infections caused by azole-resistant strains. The activation of the Cell Wall Integrity pathway in response to micafungin-induced stress highlights the complex fungal response to this class of antifungal agents.

References

An In-depth Technical Overview of Micafungin Sodium: Molecular Composition

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a concise technical summary of the molecular properties of Micafungin Sodium, an echinocandin antifungal agent. The information is intended for researchers, scientists, and professionals in drug development.

This compound is a semi-synthetic lipopeptide that is a derivative of a natural product from the fungus Coleophoma empetri.[1] Its primary mechanism of action is the noncompetitive inhibition of 1,3-beta-D-glucan synthase, an enzyme crucial for the synthesis of a key component of the fungal cell wall.[1][2][3] This inhibition leads to the disruption of the cell wall's integrity, resulting in osmotic lysis and fungal cell death.[1]

Molecular Formula and Weight

The chemical and physical properties of this compound are fundamental to its characterization and application in pharmaceutical formulations. The elemental composition and molecular mass are summarized below.

PropertyValue
Molecular FormulaC₅₆H₇₀N₉NaO₂₃S[1][4][5][6]
Molecular Weight1292.26 g/mol [4][5][7]
Monoisotopic Mass1291.42029497 g/mol [1][6]

The provided data is computationally derived and corroborated across multiple chemical databases.[1] Variations in molecular weight may be noted between different sources, typically due to differences in isotopic abundance considerations in the calculations.[1][4][5][8]

References

The Origin of Micafungin Sodium: A Technical Guide to its Production from Coleophoma empetri

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Micafungin sodium, a critical antifungal agent in the echinocandin class, is a semi-synthetic lipopeptide derived from a natural product of the filamentous fungus Coleophoma empetri. This technical guide provides an in-depth overview of the origination of this compound, with a core focus on the biosynthesis of its precursor, FR901379, by C. empetri, and the subsequent conversion to the final active pharmaceutical ingredient. This document details the biosynthetic pathways, fermentation protocols, downstream processing, and chemical modification steps, supported by quantitative data and experimental methodologies. Visualizations of key pathways and workflows are provided to facilitate a comprehensive understanding of the production process.

Introduction

Micafungin is a potent antifungal drug used for the treatment of invasive fungal infections, particularly those caused by Candida and Aspergillus species.[1] Its mechanism of action involves the non-competitive inhibition of 1,3-β-D-glucan synthase, an essential enzyme for the synthesis of a key component of the fungal cell wall.[2] This targeted action results in osmotic instability and cell lysis, leading to fungal cell death.[2] Micafungin is a semi-synthetic derivative of FR901379, a naturally occurring lipohexapeptide produced by the fungus Coleophoma empetri.[3][4] The industrial production of micafungin is a multi-step process that begins with the fermentation of C. empetri to produce FR901379, followed by enzymatic deacylation and subsequent chemical re-acylation to yield micafungin.[4][5]

Biosynthesis of the Micafungin Precursor, FR901379, in Coleophoma empetri

The biosynthesis of FR901379 in C. empetri is a complex process orchestrated by genes located in two distinct biosynthetic gene clusters (BGCs): the core mcf gene cluster and a separate O-sulfonation gene cluster.[5] The overall process can be divided into three main stages: the synthesis of nonproteinogenic amino acid precursors, the assembly of the lipohexapeptide backbone, and post-assembly modifications.

A number of key genes within these clusters have been identified and their functions elucidated through genetic manipulation and enzymatic assays.[6] The core nonribosomal peptide synthetase (NRPS) gene, CEnrps (mcfA), is responsible for the assembly of the hexapeptide core.[2][6] Other crucial genes include a fatty-acyl-AMP ligase (CEligase) for the activation and loading of the palmitic acid side chain, and several oxidoreductases and cytochrome P450 enzymes involved in the synthesis of the non-proteinogenic amino acids and subsequent modifications of the peptide core.[6][7] The final O-sulfonation step, which imparts the characteristic water solubility to FR901379, is carried out by enzymes encoded by the O-sulfonation gene cluster.[5]

Biosynthetic Pathway of FR901379

The following diagram illustrates the key steps in the biosynthesis of FR901379, highlighting the roles of the identified gene products.

FR901379_Biosynthesis cluster_precursors Amino Acid & Fatty Acid Precursors cluster_nrps NRPS Assembly & Modification cluster_post_modification Post-NRPS Modification L-Ornithine L-Ornithine CEnrps_mcfA CEnrps (mcfA) L-Ornithine->CEnrps_mcfA L-Threonine L-Threonine L-Threonine->CEnrps_mcfA L-Proline L-Proline L-Proline->CEnrps_mcfA L-Tyrosine L-Tyrosine L-Tyrosine->CEnrps_mcfA Palmitic_Acid Palmitic_Acid CEligase CEligase Palmitic_Acid->CEligase Activation CEligase->CEnrps_mcfA Loading of Fatty Acid Modification_Enzymes Hydroxylases, Oxygenases (CEoxy1-4, CEp450-1, CEp450-2) CEnrps_mcfA->Modification_Enzymes On-module Modification Cyclization Thioesterase Domain Modification_Enzymes->Cyclization Assembly & Lipohexapeptide_Intermediate Cyclic Lipohexapeptide Cyclization->Lipohexapeptide_Intermediate Release Hydroxylation Cytochrome P450 (McfP/CEp450-3) Sulfonation Sulfotransferase (McfS/CEsul) Hydroxylation->Sulfonation FR901379 FR901379 Sulfonation->FR901379 Lipohexapeptide_Intermediate->Hydroxylation

Biosynthetic pathway of FR901379 in C. empetri.

Production of FR901379

The production of FR901379 is achieved through submerged fermentation of Coleophoma empetri. Strain improvement through mutagenesis and metabolic engineering has been instrumental in achieving industrially viable titers.

Fermentation Protocol

A typical fermentation process involves a two-stage cultivation: a seed culture stage to generate sufficient biomass, followed by a production fermentation stage.

Seed Culture:

  • Medium (MKS): Soluble starch 15 g/L, sucrose 10 g/L, cottonseed meal 5 g/L, peptone 10 g/L, KH₂PO₄ 1 g/L, and CaCO₃ 2 g/L.[5]

  • pH: 6.5.[5]

  • Cultivation: Fresh mycelia are inoculated into the seed medium and cultivated for 2 days at 25 °C with agitation at 220 rpm.[5]

Production Fermentation:

  • Medium (MKF): Glucose 10 g/L, corn starch 30 g/L, peptone 10 g/L, D-sorbitol 160 g/L, (NH₄)₂SO₄ 6 g/L, KH₂PO₄ 1 g/L, FeSO₄·7H₂O 0.3 g/L, ZnSO₄·7H₂O 0.01 g/L, and CaCO₃ 2 g/L.[5]

  • pH: 6.5.[5]

  • Inoculation: 5 mL of the seed culture is transferred to 50 mL of the fermentation medium.[5]

  • Cultivation: The production culture is incubated for 8 days at 25 °C with agitation at 220 rpm.[5]

  • Precursor Feeding: The addition of methyl hexadecanoate (a precursor for the fatty acid side chain) after 24-72 hours of fermentation can enhance the production of FR901379.[4]

Strain Improvement and Production Titers

Metabolic engineering strategies have significantly improved the production of FR901379. Overexpression of rate-limiting enzymes and transcriptional activators has led to substantial increases in product titers.

StrainGenetic ModificationFR901379 Titer (g/L)Fold Increase
C. empetri MEFC09 (Wild Type)-~0.3-
Engineered StrainOverexpression of mcfJ (transcriptional activator)1.3~4.3
Engineered StrainCo-expression of mcfJ, mcfF, and mcfH4.0 (in fed-batch)~13.3
Mutant Strain (Heavy-ion irradiation)Random mutagenesis1.1~3.7

Data compiled from multiple studies.[2][5][8]

Downstream Processing and Purification of FR901379

The recovery and purification of FR901379 from the fermentation broth is a critical step to obtain a high-purity precursor for the semi-synthesis of micafungin.

Experimental Protocol for Purification:

  • Solid-Liquid Separation: The fermentation broth is filtered to separate the mycelial biomass from the culture supernatant.[9]

  • Extraction: The mycelial cake is extracted with a polar solvent, such as methanol, to solubilize the FR901379.[9]

  • Resin Adsorption: The crude extract is diluted to reduce the solvent concentration and then passed through a polymeric adsorbent resin column to capture FR901379.[9]

  • Elution: The resin is washed, and FR901379 is subsequently eluted using a gradient of a polar solvent (e.g., methanol in water).[9]

  • Concentration and Precipitation: The eluate containing FR901379 is concentrated under reduced pressure. The concentrated solution is then cooled to induce precipitation of the crude FR901379.[9]

  • Chromatographic Purification: The crude FR901379 is further purified by silica gel column chromatography to yield a high-purity product.[9]

Semi-Synthesis of this compound from FR901379

The conversion of FR901379 to this compound involves a two-step chemical modification process.

Deacylation of FR901379

The palmitic acid side chain of FR901379 is first removed, typically through enzymatic hydrolysis, to yield the core cyclic hexapeptide.

Re-acylation to form Micafungin

The deacylated FR901379 is then chemically re-acylated with a specific synthetic side chain (3,5-diphenyl-substituted isoxazole) to form micafungin.[1]

Salt Formation

The final step involves the formation of the sodium salt of micafungin. This is achieved by treating the micafungin acid with a weak base containing sodium ions, under controlled pH conditions to prevent degradation.[10]

Analytical Characterization

High-performance liquid chromatography (HPLC) is the primary analytical technique used for the quantification and purity assessment of both FR901379 and this compound throughout the production process.

HPLC Method for FR901379 Analysis:

  • Column: C18 reversed-phase column (e.g., Agilent Zorbax SB-C18, 4.6 × 150 mm, 5 µm).[5][11]

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.05% trifluoroacetic acid.[5]

  • Flow Rate: 1 mL/min.[5][11]

  • Detection: UV at 210 nm.[5][11]

Experimental Workflow Overview

The following diagram provides a high-level overview of the entire workflow from strain maintenance to the final product.

Micafungin_Production_Workflow cluster_strain Strain Development & Maintenance cluster_fermentation Fermentation cluster_downstream Downstream Processing cluster_synthesis Semi-Synthesis cluster_qc Quality Control Strain_Maintenance C. empetri Stock Culture Strain_Improvement Metabolic Engineering / Mutagenesis Strain_Maintenance->Strain_Improvement Seed_Culture Seed Culture (MKS Medium) Strain_Improvement->Seed_Culture Production_Fermentation Production Fermentation (MKF Medium) Seed_Culture->Production_Fermentation Harvest Harvest & Filtration Production_Fermentation->Harvest Extraction Mycelial Extraction Harvest->Extraction Purification Resin & Silica Gel Chromatography Extraction->Purification Deacylation Enzymatic Deacylation Purification->Deacylation FR901379 Reacylation Chemical Re-acylation Deacylation->Reacylation Salt_Formation Sodium Salt Formation Reacylation->Salt_Formation Analysis HPLC Analysis (Purity & Titer) Salt_Formation->Analysis This compound

References

Methodological & Application

Application Notes and Protocols: Micafungin Sodium in in vivo Animal Models of Candidiasis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Micafungin Sodium in various in vivo animal models of candidiasis. This document is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and pharmacodynamics of this important antifungal agent.

Introduction to Micafungin and Candidiasis Models

Micafungin is an echinocandin antifungal drug that inhibits the synthesis of 1,3-β-D-glucan, an essential component of the fungal cell wall.[1][2][3] This mechanism of action provides potent activity against a broad range of Candida species, including those resistant to other antifungal agents like azoles and polyenes.[1] Animal models of candidiasis are crucial for understanding the pathogenesis of infections and for the preclinical evaluation of antifungal therapies.[4][5] Murine models, in particular, are well-established and can effectively mimic human disease, including disseminated, oropharyngeal, and intra-abdominal candidiasis.[4][6][7]

Key Experimental Models and Protocols

Disseminated Candidiasis Model (Murine)

This is the most common model to simulate hematogenously disseminated candidiasis, a severe form of the infection in humans.[4][6] The kidneys are typically the primary target organs in this model.[6]

Experimental Protocol:

  • Animal Model: 6 to 7-week-old BALB/c or ICR/Swiss mice are commonly used.[7][8] Both immunocompetent and immunocompromised models can be established.

  • Immunosuppression (Optional): To mimic the condition of at-risk patients, mice can be rendered neutropenic. This is often achieved by intraperitoneal (i.p.) or intravenous (i.v.) administration of cyclophosphamide or 5-fluorouracil prior to infection.[8][9][10]

  • Candida Inoculum Preparation:

    • Culture Candida albicans (or other Candida species) on Yeast Peptone Dextrose (YPD) agar plates for 24-48 hours at 30°C.[4]

    • Inoculate a single colony into YPD broth and incubate at 30°C with shaking for 18-24 hours.[4][8]

    • Harvest yeast cells by centrifugation, wash twice with sterile phosphate-buffered saline (PBS), and resuspend in PBS.

    • Determine the cell concentration using a hemocytometer and adjust to the desired inoculum concentration (e.g., 2 x 10⁵ cells for immunocompetent mice, 5 x 10⁴ for leukopenic mice).[8]

  • Infection: Inject the prepared Candida suspension intravenously (i.v.) via the lateral tail vein.[8]

  • Micafungin Treatment:

    • Initiate treatment at a specified time post-infection (e.g., 24 hours).[10]

    • Administer this compound dissolved in sterile saline via the desired route (intravenous or intraperitoneal). Dosing can range from 0.078 to 80 mg/kg/day depending on the study's objective.[9][11]

  • Efficacy Evaluation:

    • Survival: Monitor mice daily for morbidity and mortality.[8]

    • Fungal Burden: At predetermined time points, euthanize mice and aseptically harvest organs (kidneys, brain, spleen, liver, lungs).[8][9]

    • Homogenize the tissues, perform serial dilutions, and plate on YPD agar to determine the number of colony-forming units (CFU) per gram of tissue.[8]

Experimental Workflow for Disseminated Candidiasis Model

G cluster_setup Model Setup cluster_infection Infection Protocol cluster_treatment Treatment Regimen cluster_evaluation Efficacy Evaluation A Select Animal Model (e.g., BALB/c mice) B Immunosuppression (Optional, e.g., Cyclophosphamide) A->B C Prepare Candida Inoculum B->C D Intravenous Injection C->D E Administer this compound D->E F Monitor Survival E->F G Determine Fungal Burden (CFU/g) F->G H Histopathology G->H

Caption: Workflow for the murine model of disseminated candidiasis.

Oropharyngeal Candidiasis (OPC) Model (Murine)

This model is used to study mucosal candidiasis, particularly relevant for infections in immunocompromised individuals.

Experimental Protocol:

  • Animal Model: Congenitally immunodeficient mice (e.g., N:NIH-bg-nu-xid BR) are often used.[12] Alternatively, immunosuppression with agents like cortisone acetate can be used in wild-type mice.[4]

  • Infection:

    • Prepare a Candida albicans suspension.

    • Induce infection by oral inoculation. This can be done by placing a calcium alginate swab saturated with the Candida suspension sublingually for a set period (e.g., 75 minutes).

  • Micafungin Treatment: Administer Micafungin intravenously at doses typically ranging from 2 to 10 mg/kg.[12]

  • Efficacy Evaluation:

    • Fungal Burden: Excise the tongue and surrounding tissues, homogenize, and plate for CFU determination.[12]

    • Histopathology: Fix tissues in formalin, embed in paraffin, section, and stain (e.g., with Grocott-Gomori methenamine silver stain) to visualize fungal elements and tissue invasion.[8][12]

Logical Relationship in OPC Model and Treatment

G Immunocompromised Host Immunocompromised Host Oropharyngeal Candidiasis Oropharyngeal Candidiasis Immunocompromised Host->Oropharyngeal Candidiasis Candida albicans Inoculation Candida albicans Inoculation Candida albicans Inoculation->Oropharyngeal Candidiasis Micafungin Administration Micafungin Administration Oropharyngeal Candidiasis->Micafungin Administration Inhibition of 1,3-β-D-glucan Synthesis Inhibition of 1,3-β-D-glucan Synthesis Micafungin Administration->Inhibition of 1,3-β-D-glucan Synthesis Fungal Cell Wall Disruption Fungal Cell Wall Disruption Inhibition of 1,3-β-D-glucan Synthesis->Fungal Cell Wall Disruption Reduced Fungal Burden Reduced Fungal Burden Fungal Cell Wall Disruption->Reduced Fungal Burden Clinical Improvement Clinical Improvement Reduced Fungal Burden->Clinical Improvement

Caption: Pathogenesis and treatment logic in the OPC model.

Intra-Abdominal Candidiasis (IAC) Model (Murine)

This model simulates Candida peritonitis, a serious infection that can occur after abdominal surgery or in patients on peritoneal dialysis.

Experimental Protocol:

  • Animal Model: C57BL/6N female mice can be used.[10] A model with underlying peritoneal fibrosis can also be established to mimic certain clinical scenarios.[13]

  • Infection: Induce peritonitis by intraperitoneal injection of a Candida albicans suspension (e.g., 5.0 × 10⁷ CFU/mouse).[13]

  • Micafungin Treatment: Administer Micafungin subcutaneously or intravenously. A typical dose is 5 mg/kg daily.[13]

  • Efficacy Evaluation:

    • Survival: Monitor mice for survival over a period of time (e.g., 20 days).[13]

    • Fungal Burden: Determine CFU counts in peritoneal fluid and abdominal organs (e.g., liver, kidneys).

    • Cytokine Levels: Measure inflammatory cytokine levels in plasma to assess the host immune response.[13]

Quantitative Data Summary

The efficacy of Micafungin in these models is dose-dependent. The following tables summarize key quantitative data from various studies.

Table 1: Micafungin Efficacy in Murine Disseminated Candidiasis

Candida SpeciesMouse StrainMicafungin Dose (mg/kg)Treatment DurationOutcomeReference
C. albicansNeutropenic0.078 - 80-Free drug AUC/MIC of ~10 for stasis, ~20 for 1-log kill[11][14]
C. glabrataNeutropenic0.078 - 80-Free drug AUC/MIC of ~10 for stasis, ~20 for 1-log kill[11][14]
C. tropicalisNeutropenic2 - 107 daysReduced CFU below detection in tissues[9]
C. glabrataImmunosuppressed2.5, 5.0, 106 daysSignificant reduction in kidney fungal burden[10]

Table 2: Micafungin Efficacy in Other Candidiasis Models

ModelCandida SpeciesMouse StrainMicafungin Dose (mg/kg)OutcomeReference
OropharyngealC. albicansImmunodeficient2Therapeutic efficacy observed[12]
OropharyngealC. albicansImmunodeficient≥ 5Comparable efficacy to fluconazole at 20 mg/kg[12]
Intra-abdominalC. albicans-5100% survival at day 20[13]

Table 3: Pharmacokinetic Parameters of Micafungin in Mice

ParameterValueConditionsReference
Elimination Half-life7.5 - 16 hoursNeutropenic, infected mice[11][14][15]
Protein Binding>99%In vitro[2][3]

Signaling Pathway: Mechanism of Action

Micafungin's antifungal activity is derived from its targeted inhibition of 1,3-β-D-glucan synthase, an enzyme crucial for the integrity of the fungal cell wall. This pathway is an excellent therapeutic target as this enzyme is absent in mammalian cells, contributing to the favorable safety profile of Micafungin.

Micafungin's Mechanism of Action on the Fungal Cell Wall

G cluster_cell Fungal Cell Micafungin Micafungin GlucanSynthase 1,3-β-D-glucan Synthase Micafungin->GlucanSynthase Inhibits Glucan 1,3-β-D-glucan GlucanSynthase->Glucan Synthesizes CellLysis Cell Lysis GlucanSynthase->CellLysis Inhibition leads to CellWall Fungal Cell Wall Glucan->CellWall Component of CellWall->CellLysis Weakening leads to

Caption: Inhibition of fungal cell wall synthesis by Micafungin.

Conclusion

This compound has demonstrated potent efficacy in a variety of well-established in vivo animal models of candidiasis. The provided protocols and data serve as a valuable resource for researchers and drug development professionals in the continued investigation of this and other antifungal agents. The dose-dependent activity and favorable pharmacokinetic profile of Micafungin make it a critical tool in the management of invasive fungal infections.

References

Application Notes and Protocols for Micafungin Sodium Susceptibility Testing of Aspergillus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the in vitro susceptibility of Aspergillus species to the echinocandin antifungal agent, micafungin sodium. The methodologies outlined are based on the reference procedures developed by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Introduction

This compound is a potent antifungal agent that inhibits the synthesis of 1,3-β-D-glucan, a critical component of the fungal cell wall.[1][2] This mechanism of action results in osmotic instability and ultimately cell death in susceptible fungi.[1] Accurate determination of the in vitro activity of micafungin against Aspergillus species is crucial for surveillance, research, and drug development. For echinocandins, the endpoint for susceptibility testing against molds is the Minimum Effective Concentration (MEC), which is the lowest drug concentration that leads to the growth of small, rounded, compact microcolonies, in contrast to the hyphal growth seen in the control.

Quantitative Data Summary

The following tables summarize the Minimum Effective Concentration (MEC) values of micafungin against various Aspergillus species as reported in the literature. It is important to note that neither CLSI nor EUCAST have established official clinical breakpoints for micafungin against Aspergillus. Instead, Epidemiological Cutoff Values (ECVs) are used to differentiate wild-type (WT) isolates from those with potential acquired resistance mechanisms.

Table 1: Micafungin MEC Values for Aspergillus Species (µg/mL)

Aspergillus SpeciesMEC₅₀MEC₉₀MEC RangeReference(s)
A. fumigatus0.007 - 0.0080.0150.008 - 0.125[1][3][4]
A. flavus0.0080.015≤0.06[3][4]
A. niger0.0080.015≤0.06[3][4]
A. terreus0.0080.03≤0.06[1][3][4]

Table 2: Epidemiological Cutoff Values (ECVs) for Micafungin against Aspergillus Species

Aspergillus SpeciesECV (µg/mL)Issuing Body
Aspergillus fumigatus≤0.03Suggested based on wild-type distributions[1]
Aspergillus flavusNot formally established-
Aspergillus nigerNot formally established-
Aspergillus terreusNot formally established-

Experimental Protocols

CLSI M38-A2 Broth Microdilution Method

This protocol is based on the Clinical and Laboratory Standards Institute document M38-A2.

1. Media Preparation:

  • Prepare RPMI 1640 medium (with L-glutamine, without sodium bicarbonate) and buffer it to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS).

  • Sterilize by filtration.

2. Inoculum Preparation:

  • Grow the Aspergillus isolate on potato dextrose agar (PDA) at 35°C for 7 days to obtain mature conidia.

  • Harvest the conidia by flooding the agar surface with sterile 0.85% saline containing 0.05% Tween 80.

  • Gently scrape the surface with a sterile loop.

  • Transfer the resulting suspension to a sterile tube and allow the heavy particles to settle for 3-5 minutes.

  • Adjust the conidial suspension to a concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL using a spectrophotometer (68-70% transmittance at 530 nm) and further dilution in RPMI 1640 medium.

3. Microdilution Plate Preparation and Inoculation:

  • Perform serial twofold dilutions of this compound in RPMI 1640 medium in a 96-well microtiter plate. The final concentration range should typically span from 0.008 to 8 µg/mL.

  • Inoculate each well with 100 µL of the standardized fungal inoculum.

  • Include a growth control well (inoculum without drug) and a sterility control well (medium only).

4. Incubation:

  • Incubate the plates at 35°C for 48 to 72 hours.

5. Reading the MEC:

  • The MEC is the lowest concentration of micafungin that produces small, compact, and rounded hyphal forms as compared to the abundant, long, and unbranched hyphae in the growth control well. This is determined by microscopic observation.

EUCAST E.Def 9.3.2 Broth Microdilution Method

This protocol is based on the European Committee on Antimicrobial Susceptibility Testing document E.Def 9.3.2.

1. Media Preparation:

  • Prepare RPMI 1640 medium (with L-glutamine, without sodium bicarbonate) and supplement it with 2% glucose. Buffer to pH 7.0 with 0.165 M MOPS.

  • Sterilize by filtration.

2. Inoculum Preparation:

  • Culture the Aspergillus isolate on PDA at 35-37°C for 5-7 days.

  • Harvest conidia as described in the CLSI protocol.

  • Adjust the conidial suspension to a final concentration of 1 x 10⁵ to 2.5 x 10⁵ CFU/mL in sterile saline with 0.05% Tween 20.

3. Microdilution Plate Preparation and Inoculation:

  • Prepare serial twofold dilutions of this compound in the glucose-supplemented RPMI medium in a 96-well microtiter plate.

  • Inoculate each well with 100 µL of the standardized inoculum.

  • Include growth and sterility controls.

4. Incubation:

  • Incubate the plates at 35-37°C for 48 hours.

5. Reading the MEC:

  • The MEC is read microscopically as the lowest drug concentration showing aberrant, short, and branched hyphae compared to the long, unbranched hyphae in the growth control.

Visualizations

CLSI_M38_A2_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Media Prepare RPMI 1640 + MOPS Dilute Serial Dilution of Micafungin Media->Dilute Culture Culture Aspergillus on PDA (7 days, 35°C) Harvest Harvest Conidia Culture->Harvest Adjust Adjust Inoculum (0.4-5x10^4 CFU/mL) Harvest->Adjust Inoculate Inoculate Microtiter Plate Adjust->Inoculate Dilute->Inoculate Incubate Incubate (35°C, 48-72h) Inoculate->Incubate Read_MEC Read MEC (Microscopically) Incubate->Read_MEC

Caption: CLSI M38-A2 Experimental Workflow.

EUCAST_EDef_9_3_2_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Media Prepare RPMI 1640 + 2% Glucose + MOPS Dilute Serial Dilution of Micafungin Media->Dilute Culture Culture Aspergillus on PDA (5-7 days, 35-37°C) Harvest Harvest Conidia Culture->Harvest Adjust Adjust Inoculum (1-2.5x10^5 CFU/mL) Harvest->Adjust Inoculate Inoculate Microtiter Plate Adjust->Inoculate Dilute->Inoculate Incubate Incubate (35-37°C, 48h) Inoculate->Incubate Read_MEC Read MEC (Microscopically) Incubate->Read_MEC

Caption: EUCAST E.Def 9.3.2 Experimental Workflow.

Micafungin_Signaling_Pathway Micafungin Micafungin Glucan_Synthase 1,3-β-D-Glucan Synthase Micafungin->Glucan_Synthase Inhibits Glucan_Synthesis 1,3-β-D-Glucan Synthesis Glucan_Synthase->Glucan_Synthesis Catalyzes Cell_Wall_Stress Cell Wall Stress Glucan_Synthesis->Cell_Wall_Stress Depletion leads to CWI_Pathway Cell Wall Integrity (CWI) Pathway Activation Cell_Wall_Stress->CWI_Pathway Triggers Osmotic_Instability Osmotic Instability Cell_Wall_Stress->Osmotic_Instability Cell_Lysis Cell Lysis Osmotic_Instability->Cell_Lysis

Caption: Micafungin's effect on the fungal cell wall.

References

Application Notes and Protocols for In Vitro Combination Therapy with Micafungin Sodium

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Micafungin, an echinocandin antifungal agent, inhibits the synthesis of 1,3-β-D-glucan, a critical component of the fungal cell wall.[1][2][3] This unique mechanism of action presents a compelling case for its use in combination with other antifungal agents that target different cellular pathways. Combination therapy can potentially lead to synergistic effects, broaden the spectrum of activity, reduce the effective dose of individual agents, and mitigate the development of resistance.[4] These application notes provide a summary of in vitro findings for micafungin in combination with other drugs and detailed protocols for key experimental assays.

Data Presentation: In Vitro Interactions of Micafungin with Other Antifungals

The following tables summarize the quantitative data from in vitro studies on micafungin combination therapy. The Fractional Inhibitory Concentration Index (FICI) is a common metric used to assess the nature of the interaction, where:

  • Synergy: FICI ≤ 0.5

  • Additive/Indifference: 0.5 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0[5]

Table 1: Micafungin in Combination with Azoles
Combination Fungal Species Observed Interaction FICI Range/EC₉₀ Reduction Reference
Micafungin + FluconazoleCandida spp.Synergy (11% of isolates), IndifferenceNot specified[6]
Cryptococcus spp.Synergy (some isolates), IndifferenceNot specified[5]
Micafungin + VoriconazoleCandida spp.Synergy (15% of isolates)Not specified[6]
Candida glabrataSynergy (63% of isolates)Not specified[6]
Aspergillus fumigatusSynergy4-fold decrease in Voriconazole EC₉₀[7][8]
Aspergillus terreusSynergy~4-fold decrease in Voriconazole EC₉₀[7][8]
Aspergillus flavusNo InteractionNo significant change in Voriconazole EC₉₀[7][8]
Cryptococcus spp.Synergy (some isolates), IndifferenceNot specified[5]
Micafungin + IsavuconazoleAspergillus fumigatusSynergyNot specified[2]
Aspergillus flavusSynergyNot specified[2]
Aspergillus terreusSynergyNot specified[2]
Micafungin + ItraconazoleCryptococcus spp.Synergy (some isolates), IndifferenceNot specified[5]
Micafungin + RavuconazoleCryptococcus spp.Synergy (some isolates), IndifferenceNot specified[5]
Table 2: Micafungin in Combination with Polyenes and Other Antifungals
Combination Fungal Species Observed Interaction FICI Range Reference
Micafungin + Amphotericin BScedosporium apiospermumSynergy (31.6% of isolates)Not specified[1]
Scedosporium prolificansSynergy (82.4% of isolates)Not specified[1]
Cryptococcus spp.Synergy (most frequent), IndifferenceNot specified[5]
Micafungin + FlucytosineCandida spp.IndifferenceNot specified[6]
Micafungin + ChlorhexidineCandida albicans (azole-resistant)SynergyNot specified[4]
Micafungin + Nikkomycin ZCandida aurisAdditiveNot specified[9]
Aspergillus fumigatusSynergyNot specified[10]
Micafungin + MyriocinCandida glabrataSynergistic Interaction (CI = 0.63)CI = 0.63[11]

Experimental Protocols

Checkerboard Broth Microdilution Assay

This method is used to determine the in vitro interaction between two antimicrobial agents against a specific microorganism.

a. Materials:

  • 96-well microplates

  • Micafungin sodium and the second test compound

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M MOPS buffer

  • Fungal inoculum, standardized to 0.5 McFarland (~1-5 x 10⁶ CFU/mL) and then diluted to the final working concentration.

  • Spectrophotometer or microplate reader

b. Protocol:

  • Preparation of Drug Solutions: Prepare stock solutions of each drug in a suitable solvent (e.g., DMSO). Create serial twofold dilutions of micafungin horizontally and the second drug vertically in the 96-well plate.[12][13][14]

  • Plate Setup:

    • Add 50 µL of RPMI 1640 to all wells of a 96-well plate.

    • Add 50 µL of the appropriate concentration of drug A (e.g., micafungin) to the wells in each row.

    • Add 50 µL of the appropriate concentration of drug B to the wells in each column. This creates a matrix of drug combinations.

    • Include wells with each drug alone as controls, as well as a drug-free growth control well.

  • Inoculation: Prepare the final fungal inoculum in RPMI 1640 to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL in each well. Add 100 µL of this suspension to each well.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.[12]

  • Reading Results: Determine the Minimal Inhibitory Concentration (MIC) for each drug alone and in combination. The MIC is the lowest concentration that causes a significant reduction in growth (typically ≥50%) compared to the drug-free control.[4]

  • Data Analysis: Calculate the Fractional Inhibitory Concentration (FIC) for each drug and the FICI for the combination using the following formulas:

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • FICI = FIC of Drug A + FIC of Drug B[4]

Time-Kill Curve Analysis

This assay assesses the rate and extent of fungicidal or fungistatic activity of an antifungal agent or combination over time.

a. Materials:

  • Culture tubes or flasks

  • This compound and the second test compound

  • RPMI 1640 medium

  • Fungal inoculum, standardized to 0.5 McFarland

  • Sabouraud Dextrose Agar (SDA) plates

  • Incubator with agitation

b. Protocol:

  • Inoculum Preparation: Prepare a fungal suspension adjusted to a 0.5 McFarland standard. Dilute this suspension in RPMI 1640 to a starting inoculum of approximately 1-5 x 10⁵ CFU/mL.[9][15]

  • Experimental Setup: Prepare culture tubes with RPMI 1640 containing the desired concentrations of micafungin alone, the second drug alone, and the combination of both. Include a drug-free growth control.

  • Inoculation and Incubation: Add the prepared fungal inoculum to each tube and incubate at 35°C with constant agitation.[15]

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), remove a 0.1 mL aliquot from each tube.[15]

  • Colony Counting: Perform serial tenfold dilutions of each aliquot in sterile water or saline. Plate a specific volume (e.g., 30 µL) of each dilution onto SDA plates.[15]

  • Incubation and Data Collection: Incubate the plates at 35°C for 24-48 hours, or until colonies are clearly visible. Count the number of colonies (CFU/mL) for each time point and treatment condition.

  • Data Analysis: Plot the log₁₀ CFU/mL versus time for each treatment.

    • Fungicidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[9]

    • Fungistatic activity is a <3-log₁₀ reduction in CFU/mL.

    • Synergy is often defined as a ≥2-log₁₀ decrease in CFU/mL with the combination compared to the most active single agent at 24 hours.[9]

Visualizations

experimental_workflow Experimental Workflow for In Vitro Combination Studies cluster_checkerboard Checkerboard Assay cluster_timekill Time-Kill Curve Analysis prep_drugs_cb Prepare Drug Dilutions setup_plate Set up 96-well Plate prep_drugs_cb->setup_plate inoculate_cb Inoculate with Fungal Suspension setup_plate->inoculate_cb incubate_cb Incubate at 35°C inoculate_cb->incubate_cb read_mic Determine MIC incubate_cb->read_mic calc_fici Calculate FICI read_mic->calc_fici end_synergy Assess Synergy/ Additive/ Antagonism calc_fici->end_synergy prep_inoculum_tk Prepare Standardized Inoculum setup_tubes Set up Culture Tubes with Drugs prep_inoculum_tk->setup_tubes inoculate_tk Inoculate Tubes setup_tubes->inoculate_tk sample Sample at Time Points inoculate_tk->sample plate_count Plate Dilutions and Count CFU sample->plate_count plot_data Plot log10 CFU/mL vs. Time plate_count->plot_data plot_data->end_synergy start Start cluster_checkerboard cluster_checkerboard start->cluster_checkerboard cluster_timekill cluster_timekill start->cluster_timekill

Caption: Workflow for checkerboard and time-kill assays.

signaling_pathway Mechanism of Action for Micafungin Combination Therapy cluster_micafungin Micafungin cluster_azole Azole (e.g., Voriconazole) micafungin Micafungin glucan_synthase (1,3)-β-D-glucan Synthase micafungin->glucan_synthase Inhibits cell_wall Fungal Cell Wall glucan_synthase->cell_wall Synthesizes synergy Synergistic Effect (Cell Death) cell_wall->synergy Disruption azole Azole lanosterol_demethylase Lanosterol 14α-demethylase azole->lanosterol_demethylase Inhibits ergosterol Ergosterol lanosterol_demethylase->ergosterol Synthesizes cell_membrane Fungal Cell Membrane ergosterol->cell_membrane Component of cell_membrane->synergy Disruption

Caption: Dual targeting of cell wall and membrane synthesis.

fici_interpretation Interpretation of FICI Values fici Fractional Inhibitory Concentration Index (FICI) synergy Synergy (FICI ≤ 0.5) fici->synergy additive Additive/Indifference (0.5 < FICI ≤ 4.0) fici->additive antagonism Antagonism (FICI > 4.0) fici->antagonism

Caption: FICI values for drug interaction classification.

References

Determining Micafungin Sodium's Potency Against Candida: A Detailed Protocol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Micafungin sodium is an echinocandin antifungal agent that targets the fungal cell wall by inhibiting (1,3)-β-D-glucan synthase.[1] This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against various Candida species, a crucial step in antifungal susceptibility testing for both clinical diagnostics and drug development. The methodologies outlined are based on the standardized broth microdilution techniques developed by the Clinical and Laboratory Standards Institute (CLSI), particularly the M27-A3 guidelines, and are intended for researchers, scientists, and drug development professionals.[2][3]

Quantitative Data Summary

The in vitro activity of micafungin varies across different Candida species. The following tables summarize typical MIC ranges, MIC₅₀, and MIC₉₀ values observed in various studies.

Table 1: Micafungin MIC Distribution for Common Candida Species

Candida SpeciesMIC Range (μg/mL)MIC₅₀ (μg/mL)MIC₉₀ (μg/mL)
C. albicans0.002 - 0.250.0150.03
C. glabrata≤0.002 - 0.015≤0.015≤0.015
C. tropicalis0.002 - 0.0150.0150.03
C. parapsilosis0.12 - 81 - 22 - 4
C. krusei0.004 - 0.250.03 - 0.060.06 - 0.25
C. guilliermondii0.25 - 812
C. lusitaniae0.25 - 80.51

Data compiled from multiple sources.[1][4][5][6][7]

Table 2: CLSI Epidemiological Cutoff Values (ECVs) for Micafungin

The CLSI has established epidemiological cutoff values (ECVs) to differentiate wild-type (WT) isolates from those with potential acquired resistance mechanisms.[7][8]

Candida SpeciesECV (μg/mL)
C. albicans0.03
C. glabrata0.03
C. tropicalis0.06
C. parapsilosis4
C. krusei0.25
C. guilliermondii2
C. lusitaniae0.5
C. dubliniensis0.12

Experimental Protocols

The following protocols are based on the CLSI M27-A3 broth microdilution method.[2][3]

Preparation of this compound Stock Solution

This compound is typically supplied as a lyophilized powder.

  • Reconstitution: Aseptically reconstitute the this compound vial with sterile, preservative-free 0.9% Sodium Chloride Injection, USP, or 5% Dextrose Injection, USP, to a convenient high concentration (e.g., 10 mg/mL).[9][10] Gently swirl to dissolve; do not shake vigorously to avoid foaming.[10]

  • Stock Solution: Prepare a stock solution of micafungin in RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS).[11] The final concentration of the stock solution should be at least twice the highest concentration to be tested.

  • Storage: Store stock solutions at -70°C or below until use.[11]

Media Preparation

The standard medium for antifungal susceptibility testing of yeasts is RPMI 1640.[5]

  • Prepare RPMI 1640 medium with L-glutamine and without sodium bicarbonate.

  • Buffer the medium to a pH of 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS).

  • Sterilize the medium by filtration.

Inoculum Preparation
  • Subculture the Candida isolates on a suitable agar medium (e.g., Potato Dextrose Agar) and incubate at 35°C for 24-48 hours to ensure purity and viability.

  • Select at least five well-isolated colonies and suspend them in sterile saline (0.85%).

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard spectrophotometrically at 530 nm. This corresponds to approximately 1 x 10⁶ to 5 x 10⁶ CFU/mL.[11]

  • Dilute this stock suspension in RPMI 1640 medium to achieve the final inoculum concentration. The final working inoculum in the microdilution plate should be between 0.5 x 10³ and 2.5 x 10³ CFU/mL.[5][11]

Broth Microdilution Assay

This assay is typically performed in sterile 96-well microtiter plates.

  • Drug Dilution Series: Prepare a serial two-fold dilution of micafungin in the microtiter plate using RPMI 1640 medium. The final volume in each well should be 100 µL. The concentration range should typically span from 0.007 to 8 µg/mL.[5]

  • Inoculation: Add 100 µL of the standardized yeast inoculum to each well, bringing the total volume to 200 µL.

  • Controls:

    • Growth Control: A well containing 100 µL of RPMI 1640 and 100 µL of the yeast inoculum (drug-free).

    • Sterility Control: A well containing 200 µL of uninoculated RPMI 1640.

  • Incubation: Incubate the plates at 35°C for 24 hours.[5][12]

Reading the MIC

The MIC is determined as the lowest concentration of micafungin that causes a significant diminution of growth (≥50% inhibition) compared to the growth control.[12] This is typically determined visually.

Quality Control

For each batch of tests, include the following CLSI-recommended quality control strains:[12]

  • Candida parapsilosis ATCC 22019

  • Candida krusei ATCC 6258

The MICs for these strains should fall within the established acceptable ranges.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Micafungin_Prep This compound Reconstitution & Dilution Plate_Setup 96-Well Plate Setup (Drug Dilution) Micafungin_Prep->Plate_Setup Media_Prep RPMI 1640 Medium Preparation Media_Prep->Plate_Setup Inoculum_Prep Candida Inoculum Preparation Inoculation Inoculation of Plates Inoculum_Prep->Inoculation Plate_Setup->Inoculation Incubation Incubation (35°C, 24h) Inoculation->Incubation MIC_Reading Visual MIC Reading (≥50% Inhibition) Incubation->MIC_Reading QC_Check Quality Control Check MIC_Reading->QC_Check Data_Analysis Data Analysis & Reporting QC_Check->Data_Analysis

Caption: Workflow for Micafungin MIC Determination.

Inoculum_Standardization Start Yeast Colony from 24-48h Culture Suspension Suspend in Sterile Saline Start->Suspension McFarland Adjust to 0.5 McFarland Standard (1-5 x 10^6 CFU/mL) Suspension->McFarland Dilution Dilute in RPMI 1640 McFarland->Dilution Final_Inoculum Final Inoculum for Assay (0.5-2.5 x 10^3 CFU/mL) Dilution->Final_Inoculum

Caption: Inoculum Preparation and Standardization.

References

Application Notes and Protocols for Micafungin Sodium in Treating Fungal Infections in Organ Transplant Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Micafungin Sodium is a potent antifungal agent belonging to the echinocandin class. It is utilized for the treatment and prophylaxis of invasive fungal infections, particularly those caused by Candida and Aspergillus species, which are a significant cause of morbidity and mortality in immunocompromised patients, including organ transplant recipients.[1][2][3] Micafungin's unique mechanism of action, favorable safety profile, and limited drug-drug interactions make it a valuable therapeutic option in the complex clinical setting of organ transplantation.[1][4] These application notes provide a summary of quantitative data and detailed experimental protocols relevant to the use of Micafungin in organ transplant models.

Mechanism of Action

This compound exerts its antifungal effect by non-competitively inhibiting the enzyme β-(1,3)-D-glucan synthase.[5][6] This enzyme is essential for the synthesis of β-(1,3)-D-glucan, a critical polysaccharide component that provides structural integrity to the fungal cell wall.[1][5] This component is absent in mammalian cells, which accounts for Micafungin's selective activity and favorable safety profile.[1][6] The inhibition of glucan synthesis leads to a compromised cell wall, increased osmotic fragility, and ultimately, fungal cell lysis.[1][5]

cluster_drug Pharmacological Action cluster_pathway Fungal Cell Wall Synthesis Pathway cluster_outcome Cellular Outcome Micafungin This compound Enzyme β-(1,3)-D-glucan Synthase Micafungin->Enzyme Inhibits Glucan β-(1,3)-D-glucan Synthesis Enzyme->Glucan Catalyzes Lysis Osmotic Lysis & Fungal Cell Death Enzyme->Lysis Inhibition leads to CellWall Fungal Cell Wall Integrity Glucan->CellWall Maintains CellWall->Lysis Disruption leads to

Caption: Mechanism of action of this compound.

Quantitative Data Summary

The efficacy and safety of Micafungin have been evaluated in various clinical trials involving organ transplant recipients. The following tables summarize key quantitative findings.

Table 1: Efficacy of Micafungin Prophylaxis in Liver Transplant Recipients

Study Population N Treatment Arms & Daily Dosage Mean Treatment Duration Clinical Success Rate (End of Prophylaxis) Reference
High-Risk Liver Transplant Recipients 344 Micafungin: 100 mg IV 17 days 98.6% (Micafungin) [7][8]
Standard Care*: Varies 17 days 99.3% (Standard Care) [7][8]
Living-Donor Liver Transplant Recipients 144 Micafungin: 100 mg IV Not Specified 95.65% (Micafungin) [9]
Fluconazole: 100-200 mg IV/Oral Not Specified 96.10% (Fluconazole) [9]

*Standard care included fluconazole, liposomal amphotericin B, or caspofungin.[7][8]

Table 2: Safety and Tolerability of Micafungin in Liver Transplant Recipients

Study Population Adverse Event Metric Micafungin (100 mg) Standard Care* Reference
High-Risk Liver Transplant Recipients Drug-Related Adverse Events 11.6% 16.3% [7][8]
Discontinuation due to Adverse Events 6.4% 11.6% [7][8]

*Standard care included fluconazole, liposomal amphotericin B, or caspofungin.[7][8]

Table 3: Efficacy of Micafungin Treatment in Kidney Transplant Recipients with Invasive Fungal Infections

Metric Micafungin Group (n=31) Voriconazole Group (n=34) Reference
Fungal Infection within 1-3 Months Post-Transplant 83.6% 85.3% [10]
Mortality Rate 9.7% 12.1% [10]

| Rate of Adverse Effects | 41.9% | 51.6% |[10] |

Table 4: Recommended Adult Dosing for this compound in Transplant Recipients

Indication Dosage Infusion Time Reference
Prophylaxis of Candida Infections in HSCT† Recipients 50 mg IV once daily 1 hour [11][12]
Prophylaxis in High-Risk Liver or Lung Transplant Recipients 100 mg IV once daily 1 hour [8][13]
Treatment of Candidemia, Acute Disseminated Candidiasis 100 mg IV once daily 1 hour [11][12]
Treatment of Esophageal Candidiasis 150 mg IV once daily 1 hour [11][12]

†HSCT: Hematopoietic Stem Cell Transplantation

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are protocols for key experiments cited in the literature.

Protocol 1: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is based on standardized methods for determining the Minimum Inhibitory Concentration (MIC) of Micafungin against fungal isolates.

start Start prep 1. Fungal Isolate Culture & Preparation start->prep inoculum 2. Inoculum Standardization (0.5-2.5 x 10^3 CFU/mL) prep->inoculum dilution 3. Serial Dilution of Micafungin in 96-well microplate inoculum->dilution plate_prep 4. Inoculation of Wells with standardized fungal suspension dilution->plate_prep incubation 5. Incubation (35°C for 24-48 hours) plate_prep->incubation read 6. Visual or Spectrophotometric Reading of Fungal Growth incubation->read mic 7. Determine MIC (Lowest concentration with significant growth inhibition) read->mic end End mic->end cluster_setup Study Setup cluster_arms Treatment Arms cluster_followup Follow-up & Analysis recruit Patient Recruitment (High-Risk Liver Transplant Recipients) randomize Randomization (1:1) recruit->randomize armA Arm A: Micafungin (e.g., 100 mg IV daily) randomize->armA armB Arm B: Standard Care (e.g., Fluconazole, L-AmB, Caspofungin) randomize->armB monitor Monitoring during Prophylaxis (Adverse Events, LFTs, Renal Function) armA->monitor armB->monitor eop End of Prophylaxis (EOP) Assessment (Primary Endpoint: Clinical Success) monitor->eop analysis Data Analysis (Non-inferiority Margin, e.g., 10%) eop->analysis

References

Troubleshooting & Optimization

Optimizing Micafungin Sodium Concentration for In Vitro Studies: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing Micafungin Sodium in in vitro studies, this technical support center provides comprehensive guidance on optimizing experimental conditions. This resource offers detailed protocols, troubleshooting advice, and quantitative data to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

1. What is the primary mechanism of action of this compound?

This compound is an antifungal agent belonging to the echinocandin class. Its primary mechanism of action is the non-competitive inhibition of the enzyme 1,3-β-D-glucan synthase.[1] This enzyme is essential for the synthesis of 1,3-β-D-glucan, a critical component of the fungal cell wall that is absent in mammalian cells. By inhibiting this enzyme, Micafungin disrupts cell wall integrity, leading to osmotic instability and ultimately cell lysis.

2. What is the typical in vitro activity of Micafungin against common fungal pathogens?

Micafungin demonstrates potent in vitro activity against a broad spectrum of fungal pathogens, most notably Candida and Aspergillus species. Against most Candida species, the Minimum Inhibitory Concentration (MIC) required to inhibit 90% of isolates (MIC90) typically ranges from 0.015 to 0.5 µg/mL.[1] For Aspergillus species, the Minimum Effective Concentration (MEC), the lowest drug concentration that produces short, stubby, and highly branched hyphae, is often reported to be ≤0.125 µg/mL.[1]

3. How does Micafungin's activity against biofilms compare to its activity against planktonic cells?

Micafungin is generally more active against planktonic (free-floating) fungal cells than against cells within a biofilm. Biofilms, complex communities of microorganisms encased in a self-produced extracellular matrix, are notoriously resistant to antimicrobial agents. The MICs for sessile cells within a biofilm are often significantly higher than for their planktonic counterparts. However, Micafungin has shown considerable activity against Candida biofilms, particularly in the early stages of their formation.

4. What is the "paradoxical effect" sometimes observed with echinocandins like Micafungin?

The paradoxical effect, also known as the "Eagle-like effect," is a phenomenon where an antifungal agent shows reduced activity at very high concentrations, while being effective at lower concentrations.[2][3] This has been observed with echinocandins, including Micafungin, against some Candida and Aspergillus isolates.[2][4] The exact mechanism is not fully understood but is thought to involve the activation of stress response pathways, such as the cell wall integrity pathway, leading to a compensatory increase in chitin synthesis.[4]

Data Presentation: In Vitro Susceptibility of Fungi to this compound

The following tables summarize the in vitro activity of this compound against various fungal species as reported in the literature. These values can serve as a reference for determining appropriate concentration ranges for your experiments.

Table 1: In Vitro Activity of Micafungin against Candida Species

Candida SpeciesMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
C. albicans0.0150.030.002 - 0.03
C. glabrata0.0150.0150.002 - 0.03
C. tropicalis0.030.060.002 - 0.06
C. parapsilosis120.12 - 2
C. krusei0.060.120.015 - 0.25
C. guilliermondii0.510.12 - >8
C. lusitaniae0.120.250.03 - 0.5

Data compiled from multiple sources, including Pfaller et al. (2010) and Ikeda et al. (2007).[5][6]

Table 2: In Vitro Activity of Micafungin against Aspergillus Species

Aspergillus SpeciesMEC90 (µg/mL)MIC Range (µg/mL)
A. fumigatus≤0.0150.004 - 0.015
A. flavus≤0.0150.004 - 0.015
A. niger≤0.0150.004 - 0.015
A. terreus≤0.0150.004 - 0.015

MEC (Minimum Effective Concentration) is the standard for testing echinocandin activity against filamentous fungi. Data compiled from multiple sources, including Arikan et al. (2003).[1]

Table 3: Comparison of In Vitro Activity of Echinocandins against Candida glabrata

Antifungal AgentGeometric Mean MIC (µg/mL) - No SerumGeometric Mean MIC (µg/mL) - with 50% Human Serum
Micafungin 0.020.62
Caspofungin0.040.32
Anidulafungin0.101.08

Adapted from Spreghini et al. (2012).[2]

Experimental Protocols

Accurate determination of Micafungin's in vitro activity requires standardized and meticulously followed protocols. Below are detailed methodologies for key experiments.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination against Yeasts (CLSI M27-A3/M27-Ed4 Methodology)

This protocol is a generalized step-by-step guide based on the principles of the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well U-bottom microtiter plates

  • Fungal isolate

  • Sabouraud Dextrose Agar (SDA)

  • Spectrophotometer

  • Sterile saline (0.85%)

  • Incubator (35°C)

Procedure:

  • Preparation of Micafungin Stock Solution:

    • Aseptically prepare a stock solution of this compound in DMSO at a concentration of 1.6 mg/mL.

    • Further dilute this stock solution in RPMI-1640 medium to create a working solution.

  • Preparation of Inoculum:

    • Subculture the yeast isolate on an SDA plate and incubate at 35°C for 24 hours.

    • Harvest several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.

    • Dilute the adjusted inoculum 1:1000 in RPMI-1640 medium to achieve a final concentration of 1-5 x 10^3 CFU/mL.

  • Microplate Preparation and Inoculation:

    • Dispense 100 µL of RPMI-1640 into all wells of the microtiter plate except for the first column.

    • Add 200 µL of the working Micafungin solution to the first column.

    • Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, and so on, discarding the last 100 µL from the last drug-containing column.

    • Inoculate each well with 100 µL of the final diluted fungal suspension. This will result in a final volume of 200 µL per well and the desired starting inoculum concentration.

    • Include a growth control well (fungus in RPMI-1640 without drug) and a sterility control well (RPMI-1640 only).

  • Incubation and Reading:

    • Incubate the plates at 35°C for 24 hours.

    • The MIC is defined as the lowest concentration of Micafungin that causes a significant diminution of growth (≥50% inhibition) compared to the growth control well. This can be determined visually or by using a microplate reader.

Protocol 2: Antifungal Susceptibility Testing of Candida Biofilms (XTT Reduction Assay)

This protocol provides a method to assess the metabolic activity of Candida biofilms upon exposure to Micafungin.

Materials:

  • This compound

  • Sterile 96-well flat-bottom microtiter plates

  • Candida isolate

  • Yeast Nitrogen Base (YNB) medium with glucose

  • XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide)

  • Menadione

  • Phosphate-buffered saline (PBS)

  • Spectrophotometer (plate reader)

Procedure:

  • Biofilm Formation:

    • Prepare a standardized yeast suspension in YNB with glucose.

    • Add 100 µL of the suspension to each well of a flat-bottom 96-well plate.

    • Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.

    • After incubation, gently wash the biofilms twice with PBS to remove non-adherent cells.

  • Micafungin Treatment:

    • Prepare serial dilutions of Micafungin in YNB with glucose.

    • Add 100 µL of each Micafungin dilution to the wells containing the pre-formed biofilms.

    • Include a drug-free control.

    • Incubate the plate at 37°C for another 24 hours.

  • XTT Reduction Assay:

    • Prepare the XTT-menadione solution.

    • After the treatment period, wash the biofilms with PBS.

    • Add 100 µL of the XTT-menadione solution to each well.

    • Incubate the plate in the dark at 37°C for 2-3 hours.

    • Measure the absorbance at 490 nm using a microplate reader. The color change is proportional to the metabolic activity of the biofilm.

  • Data Analysis:

    • The Sessile MIC (SMIC) can be defined as the lowest drug concentration that causes a 50% or 80% reduction in metabolic activity compared to the drug-free control.

Troubleshooting Guide

Problem: Inconsistent or no fungal growth in the control wells.

  • Possible Cause: Inoculum preparation was incorrect (too low or non-viable).

  • Solution: Ensure the inoculum is prepared from a fresh culture and that the turbidity is accurately adjusted to a 0.5 McFarland standard. Verify the viability of the stock culture.

Problem: All wells, including the highest drug concentrations, show fungal growth.

  • Possible Cause: The fungal isolate may be resistant to Micafungin. The drug may have degraded.

  • Solution: Verify the identity and expected susceptibility of the fungal strain. Prepare a fresh stock solution of Micafungin. Include a quality control strain with a known MIC to validate the assay.

Problem: "Skipped" wells, where a higher concentration shows growth but a lower one does not.

  • Possible Cause: This could be due to pipetting errors during serial dilution or contamination.

  • Solution: Review pipetting technique. Use fresh pipette tips for each dilution step. Ensure aseptic technique is maintained throughout the procedure.

Problem: Observation of the paradoxical effect (regrowth at higher concentrations).

  • Possible Cause: This is an inherent, though not fully understood, phenomenon with echinocandins and certain fungal strains.[4] It is thought to be related to the activation of cell wall stress response pathways.[4]

  • Solution: Document the paradoxical growth. The clinical significance of this in vitro finding is still under investigation. When determining the MIC, it should be read as the lowest concentration with significant growth inhibition before the paradoxical growth occurs. It is important to test a wide range of concentrations to observe this effect.

Problem: High variability in results between replicate wells or experiments.

  • Possible Cause: Inconsistent inoculum density, variations in incubation time or temperature, or issues with the microtiter plates.

  • Solution: Standardize all steps of the protocol. Ensure the incubator maintains a stable temperature. Use high-quality, sterile microtiter plates from a reliable supplier.

Visualizations

Fungal Cell Wall Integrity (CWI) Pathway

The Cell Wall Integrity (CWI) pathway is a crucial signaling cascade that fungi activate in response to cell wall stress, such as that induced by Micafungin.

CWI_Pathway cluster_extracellular Extracellular Space / Cell Wall cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Micafungin Micafungin 1,3-beta-D-glucan_synthase 1,3-beta-D-glucan Synthase (Fks1p) Micafungin->1,3-beta-D-glucan_synthase inhibits Cell_Wall_Stress Cell Wall Stress 1,3-beta-D-glucan_synthase->Cell_Wall_Stress leads to Wsc1_Mid2 Cell Surface Sensors (Wsc1, Mid2) Cell_Wall_Stress->Wsc1_Mid2 activates Rho1_GTP Rho1-GTP Wsc1_Mid2->Rho1_GTP activates Pkc1 Pkc1 Rho1_GTP->Pkc1 activates Bck1 Bck1 (MAPKKK) Pkc1->Bck1 activates Mkk1_Mkk2 Mkk1/2 (MAPKK) Bck1->Mkk1_Mkk2 activates Slt2_Mpk1 Slt2/Mpk1 (MAPK) Mkk1_Mkk2->Slt2_Mpk1 activates Rlm1_Swi4_Swi6 Transcription Factors (Rlm1, Swi4/Swi6) Slt2_Mpk1->Rlm1_Swi4_Swi6 activates Gene_Expression Cell Wall Gene Expression (e.g., CHS genes) Rlm1_Swi4_Swi6->Gene_Expression induces

Caption: Fungal Cell Wall Integrity (CWI) signaling pathway activated by Micafungin-induced stress.

Experimental Workflow for MIC Determination

A standardized workflow is essential for obtaining reliable MIC values.

MIC_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis A Prepare Micafungin Stock Solution C Prepare Serial Dilutions of Micafungin in Plate A->C B Prepare Fungal Inoculum (0.5 McFarland) D Inoculate Microtiter Plate B->D C->D E Incubate at 35°C for 24 hours D->E F Read Results Visually or with a Plate Reader E->F G Determine MIC (≥50% Growth Inhibition) F->G

Caption: Standard workflow for determining the Minimum Inhibitory Concentration (MIC) of Micafungin.

References

Technical Support Center: Micafungin Sodium Degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the identification of Micafungin Sodium degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the common degradation pathways for this compound?

A1: this compound degrades under various conditions, including hydrolysis, oxidation, and photolysis. In vivo, it is primarily metabolized enzymatically to M-1 (catechol form) and M-2 (methoxy form), and to M-5 through hydroxylation.[][2] Non-enzymatic degradation often involves the opening of the cyclic peptide ring, which can occur under both acidic and basic conditions.[][3]

Q2: What are the key impurities and degradation products of this compound I should be aware of?

A2: Besides the main metabolites (M-1, M-2, M-5), several process-related impurities and degradation products have been identified.[][2] These include specific numbered impurities (Impurity 1 through 6), a ring-opened analog, a desulfate impurity, a desmethyl impurity, and an epimer.[4][5][6] Forced degradation studies show that different stress conditions generate a unique profile of these degradants.[7]

Q3: What analytical technique is most suitable for separating Micafungin from its degradation products?

A3: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common and effective techniques for developing stability-indicating assays.[4][8][9] These methods, typically using a C18 column, can effectively separate Micafungin from its various impurities and degradation products, allowing for accurate quantification.[4][5][10]

Troubleshooting Guide

Q: I am observing unexpected peaks in my HPLC chromatogram during a Micafungin stability study. How can I identify them?

A: Unexpected peaks are likely degradation products. Follow this workflow to identify them:

  • Review Forced Degradation Data: Compare the retention times of your unknown peaks with published data from forced degradation studies (see Table 1).[7] This can provide a preliminary identification based on the stress conditions your sample was exposed to.

  • Mass Spectrometry (MS) Analysis: Couple your LC system to a mass spectrometer (LC-MS). The mass-to-charge ratio (m/z) of the unknown peak will provide its molecular weight, a critical piece of information for structural elucidation.

  • Spiking Studies: If you have reference standards for known impurities (e.g., Impurity A - Ring Opening Impurity, Impurity D - Desulfate Impurity), spike your sample with a small amount of the standard.[5] An increase in the peak area of an existing peak confirms its identity.

Data Presentation

Table 1: Summary of this compound Forced Degradation Results

The following table summarizes the degradation of this compound under various stress conditions as identified in a stability-indicating HPLC method study.

Stress ConditionReagents & DurationTotal Impurities (%)Maximum Unknown Degradant (%)Known Impurities Identified
Acid Hydrolysis 1 N HCl at 80°C for 2 h~11.1%~6.1%Impurity 2, Impurity 6[7]
Base Hydrolysis 0.1 N NaOH at 25°C for 1 h~25.1%~13.3%Impurity 2, Impurity 3, Impurity 6[7]
Oxidative 30% H₂O₂ at 25°C for 2 h~17.6%~12.2%Impurity 2[7]
Photolytic UV/Vis light for 7 days~9.2%~4.5%Impurity 2[7]
Thermal 105°C for 24 h~4.5%~1.1%Impurity 2, Impurity 3, Impurity 6
Aqueous Hydrolysis Water at 80°C for 2 h~5.5%~2.2%Impurity 1, Impurity 2, Impurity 6[7]

Data adapted from a forced degradation study. Percentages are approximate.[7]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This protocol outlines a validated HPLC method for the determination of this compound and its related substances.[4][8][10]

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: Agilent Zorbax SB-C18 (250 mm x 4.6 mm, 5 µm).[4][8]

  • Mobile Phase: A suitable isocratic mixture, for example, a buffer and organic solvent combination optimized for separation. A common approach involves a phosphate buffer and acetonitrile.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: 279 nm is often used for UPLC methods.[5]

  • Column Temperature: Maintained at a constant temperature, for instance, 45°C.[5]

  • Injection Volume: 10-20 µL.

  • Procedure:

    • Prepare sample solutions of this compound in a suitable diluent (e.g., mobile phase).

    • Prepare reference standards for Micafungin and known impurities, if available.

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the samples and standards.

    • Monitor the chromatogram and integrate the peaks corresponding to Micafungin and its degradation products.

    • Quantify the impurities based on the peak area relative to the Micafungin peak or a reference standard.

Visualizations

Degradation_Pathway cluster_stress Stress Conditions cluster_products Degradation Products Micafungin This compound (Parent Drug) Acid Acid Hydrolysis Base Base Hydrolysis Oxidation Oxidation RingOpened Ring-Opened Analog (Impurity A) Acid->RingOpened Major Imp2 Impurity 2 Acid->Imp2 Imp6 Impurity 6 Acid->Imp6 Base->RingOpened Major Base->Imp2 Imp3 Impurity 3 Base->Imp3 Base->Imp6 Oxidation->Imp2 Major Unknown Unknown Degradants Oxidation->Unknown

Caption: Chemical degradation pathways of this compound.

Experimental_Workflow start Start: Stressed Micafungin Sample hplc 1. Separation (Stability-Indicating HPLC/UPLC) start->hplc uv 2. Detection & Quantification (UV Detector) hplc->uv peak_check Are Peaks Identified? uv->peak_check lcms 3. Structural Analysis (LC-MS/MS) peak_check->lcms No end End: Degradant Profile Identified peak_check->end Yes elucidation 4. Structure Elucidation lcms->elucidation elucidation->end

Caption: Workflow for identifying unknown degradation products.

References

Technical Support Center: Acquired Resistance to Micafungin Sodium

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating acquired resistance to Micafungin Sodium.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of acquired resistance to micafungin?

The primary mechanism of acquired resistance to micafungin involves mutations in the FKS genes (FKS1 and FKS2), which encode the catalytic subunit of β-1,3-D-glucan synthase, the target enzyme of echinocandins.[1][2] These mutations typically occur in specific "hot spot" regions of the genes, leading to amino acid substitutions that reduce the sensitivity of the enzyme to micafungin.[1][2] This decreased sensitivity results in elevated minimum inhibitory concentration (MIC) values.[1]

Q2: Are there other mechanisms besides FKS mutations that contribute to micafungin resistance?

While FKS mutations are the most clinically significant mechanism, other factors can contribute to reduced susceptibility or tolerance to micafungin. These include:

  • Activation of cell stress response pathways: The molecular chaperone Hsp90 and the calcium-activated phosphatase calcineurin play a crucial role in mediating tolerance to echinocandins.[3] Inhibition of Hsp90 can render resistant strains susceptible to micafungin.[3][4]

  • Overexpression of efflux pumps: While not a primary mechanism for high-level resistance, overexpression of certain ATP-binding cassette (ABC) transporters, such as Cdr1 and Cdr2, may contribute to reduced susceptibility in some fungal species.[5][6][7][8] However, echinocandins are generally not considered good substrates for most efflux pumps.[6][8]

  • Changes in cell wall composition: Alterations in the levels of β-1,3-glucan and other cell wall components can occur in resistant strains, suggesting adaptive mechanisms to counteract the effects of the drug.[2]

Q3: Is cross-resistance common between micafungin and other echinocandins?

Yes, due to the shared mechanism of action targeting the Fks proteins, mutations in the FKS genes that confer resistance to micafungin often lead to cross-resistance to other echinocandins like caspofungin and anidulafungin.[9]

Q4: How does the prevalence of micafungin resistance vary among different fungal species?

Acquired echinocandin resistance is most frequently reported in Candida glabrata.[1][10] It is less common in Candida albicans and other Candida species.[1] In Aspergillus fumigatus, acquired resistance due to fks1 mutations is considered uncommon.[11]

Troubleshooting Guides

Problem 1: My fungal isolates are showing increased MICs to micafungin in vitro, but I cannot detect any mutations in the FKS1 or FKS2 hot spot regions.

  • Possible Cause 1: Mutations outside the commonly sequenced hot spot regions.

    • Troubleshooting Step: Sequence the entire FKS1 and FKS2 genes to identify mutations that may lie outside the canonical hot spot regions. A third FKS1 hot spot has been identified in C. auris which may contribute to resistance.[2]

  • Possible Cause 2: Involvement of other resistance mechanisms.

    • Troubleshooting Step: Investigate the expression levels of genes involved in cell wall stress response pathways (e.g., HSP90, calcineurin pathway genes) and efflux pump genes (e.g., CDR1, CDR2) using RT-qPCR.

  • Possible Cause 3: Experimental artifact or incorrect MIC determination.

    • Troubleshooting Step: Carefully review your antifungal susceptibility testing protocol. Ensure you are using a standardized method (e.g., CLSI or EUCAST broth microdilution) and that the incubation time and endpoint reading are correct.[12][13] For echinocandins, the endpoint is often the Minimum Effective Concentration (MEC) for filamentous fungi, which is a qualitative change in growth morphology.[13]

Problem 2: I have identified an FKS mutation in my isolate, but the MIC value is only slightly elevated and falls within the "intermediate" or "susceptible-dose dependent" range.

  • Possible Cause 1: Heterozygous mutation.

    • Troubleshooting Step: Determine if the mutation is homozygous or heterozygous. Heterozygous mutations may result in a less pronounced resistance phenotype compared to homozygous mutations.

  • Possible Cause 2: Specific amino acid substitution has a weaker effect.

    • Troubleshooting Step: Consult literature to see if the specific amino acid substitution you have identified has been previously associated with high-level resistance. Not all FKS mutations confer the same degree of resistance.

  • Possible Cause 3: In vivo resistance may be more significant than in vitro MIC suggests.

    • Troubleshooting Step: Consider performing in vivo efficacy studies in an animal model to assess the clinical relevance of the observed mutation and MIC value.[14][15] Some isolates with FKS mutations may exhibit in vivo resistance even with MICs below the in vitro breakpoint.[14][15]

Quantitative Data Summary

Table 1: Micafungin MIC Values for Candida Species With and Without FKS Mutations

Fungal SpeciesGenotypeMicafungin MIC Range (µg/mL)Reference
Candida aurisWild-type FKS1≤ 0.25[14]
Candida aurisFKS1 S639F/Y≥ 4[14]
Candida glabrataWild-type FKS≤ 0.06[10]
Candida glabrataFKS1/FKS2 mutant≥ 0.25[10]

Table 2: Micafungin MEC Values for Aspergillus fumigatus With and Without fks1 Mutation

Fungal SpeciesGenotypeMicafungin MEC Range (µg/mL)Reference
Aspergillus fumigatusWild-type fks1≤ 0.015[11]
Aspergillus fumigatusfks1 S678P> 8[11]

Key Experimental Protocols

Broth Microdilution Antifungal Susceptibility Testing

This protocol is adapted from the CLSI M27-A2 and M38-A2 standards.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of micafungin against fungal isolates.

Materials:

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.

  • Sterile 96-well microtiter plates.

  • This compound powder.

  • Fungal isolates.

  • Spectrophotometer or plate reader.

  • Hemocytometer.

Procedure:

  • Inoculum Preparation:

    • Culture the fungal isolate on appropriate agar medium.

    • Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

    • Further dilute the suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Drug Dilution:

    • Prepare a stock solution of micafungin.

    • Perform serial twofold dilutions of micafungin in RPMI-1640 in the 96-well plate to cover the desired concentration range.

  • Inoculation:

    • Add 100 µL of the fungal inoculum to each well containing 100 µL of the drug dilution.

    • Include a drug-free well as a positive growth control and an uninoculated well as a negative control.

  • Incubation:

    • Incubate the plates at 35°C for 24-48 hours.

  • Endpoint Determination:

    • The MIC is the lowest concentration of micafungin that causes a significant (typically ≥50%) reduction in turbidity compared to the growth control.[12] For filamentous fungi, the MEC is determined as the lowest concentration that leads to the growth of small, compact hyphal forms compared to the hyphal growth in the control well.[13]

Detection of FKS Gene Mutations by PCR and Sequencing

Objective: To identify mutations in the hot spot regions of FKS1 and FKS2 genes.

Materials:

  • Genomic DNA extraction kit.

  • Primers flanking the hot spot regions of FKS1 and FKS2.

  • PCR master mix.

  • Thermocycler.

  • Agarose gel electrophoresis equipment.

  • DNA sequencing service.

Procedure:

  • Genomic DNA Extraction:

    • Extract genomic DNA from the fungal isolate using a commercial kit or a standard protocol.

  • PCR Amplification:

    • Set up a PCR reaction using primers that flank the hot spot regions of the FKS genes.[16][17]

    • Use a standard PCR program with appropriate annealing temperatures for the chosen primers.

  • Verification of Amplification:

    • Run the PCR products on an agarose gel to confirm the amplification of a fragment of the expected size.

  • DNA Sequencing:

    • Purify the PCR product.

    • Send the purified product for Sanger sequencing using the same primers used for amplification.[16][17]

  • Sequence Analysis:

    • Align the obtained sequence with a wild-type reference sequence of the respective FKS gene to identify any nucleotide changes that result in amino acid substitutions.

Visualizations

Micafungin_Resistance_Pathway cluster_drug_target Micafungin Action cluster_resistance Mechanisms of Acquired Resistance Micafungin Micafungin GlucanSynthase β-1,3-D-Glucan Synthase (Fks) Micafungin->GlucanSynthase Inhibits Altered_Target Altered Glucan Synthase FKS_Mutation FKS1/FKS2 Gene Mutations FKS_Mutation->Altered_Target Reduced_Susceptibility Reduced Micafungin Susceptibility Altered_Target->Reduced_Susceptibility Stress_Response Cell Stress Response Activation (Hsp90, Calcineurin) Stress_Response->Reduced_Susceptibility Efflux_Pumps Efflux Pump Overexpression (e.g., CDR1/2) Efflux_Pumps->Reduced_Susceptibility

Caption: Primary mechanisms of acquired resistance to micafungin.

Experimental_Workflow_FKS_Mutation start Fungal Isolate with Suspected Resistance gDNA_extraction Genomic DNA Extraction start->gDNA_extraction pcr PCR Amplification of FKS Hot Spot Regions gDNA_extraction->pcr gel Agarose Gel Electrophoresis pcr->gel sequencing Sanger Sequencing gel->sequencing Confirm Amplicon analysis Sequence Alignment and Analysis sequencing->analysis result Identification of FKS Mutations analysis->result

Caption: Workflow for detecting FKS gene mutations.

References

Technical Support Center: Micafungin Sodium Solution Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of Micafungin Sodium in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by three main factors:

  • pH: this compound is susceptible to degradation in both acidic and alkaline conditions. Forced degradation studies show significant degradation when exposed to acidic and basic solutions.

  • Temperature: Elevated temperatures accelerate the degradation of this compound. It is recommended to store solutions at controlled room temperature or under refrigeration, as specified.

  • Light: Exposure to light can lead to photodegradation. Solutions should be protected from light during storage and administration.[1][2]

Q2: What are the compatible diluents for reconstituting and diluting this compound?

A2: this compound should be reconstituted and diluted with either 0.9% Sodium Chloride Injection, USP, or 5% Dextrose Injection, USP.[1][3][4] The resulting pH of the solution after reconstitution is typically between 5 and 7.[1][4] Do not use diluents containing bacteriostatic agents.[5]

Q3: How long is this compound stable after reconstitution and dilution?

A3: The reconstituted product in its original vial is stable for up to 24 hours at room temperature (25°C or 77°F) when protected from light.[1][2] The diluted infusion solution is also stable for up to 24 hours at room temperature, and should be protected from light.[5] However, some sources suggest a shorter stability time of 12 hours for the diluted solution, so it is crucial to refer to the most recent manufacturer's guidelines.[4]

Q4: Can this compound be mixed with other drugs?

A4: No, this compound should not be mixed or co-infused with other medications as it has been shown to precipitate when mixed directly with several other commonly used drugs.[1][6] If a Y-site administration is necessary, compatibility must be confirmed. Studies have shown that Micafungin is physically compatible with some drugs for up to 4 hours, while others cause frank precipitation or increased turbidity.[7][8][9]

Troubleshooting Guide

Issue 1: Unexpected precipitation or cloudiness is observed in the this compound solution.

Possible Cause Troubleshooting Action
Incompatible co-administered drug Immediately stop the infusion. Do not administer the solution. Micafungin should not be co-infused with incompatible drugs.[9] Flush the IV line with 0.9% Sodium Chloride Injection before and after Micafungin administration.
Incorrect diluent used Ensure only 0.9% Sodium Chloride Injection or 5% Dextrose Injection are used for reconstitution and dilution.[3]
pH of the solution is outside the optimal range The pH of the reconstituted solution should be between 5 and 7.[1][4] Avoid mixing with acidic or alkaline solutions.

Issue 2: The solution appears discolored.

Possible Cause Troubleshooting Action
Degradation of this compound Discard the solution. Discoloration can be a sign of chemical degradation. Ensure proper storage conditions (protection from light, appropriate temperature).[1][2]
Contamination Discard the solution and prepare a new one using aseptic techniques.

Issue 3: HPLC analysis shows a rapid loss of this compound potency.

Possible Cause Troubleshooting Action
Inappropriate storage temperature Store reconstituted and diluted solutions at the recommended temperature (room temperature up to 25°C or refrigerated).[6][10] Avoid exposure to high temperatures.
Exposure to light Protect the solution from light at all times during storage and handling.[1][2]
pH instability Ensure the pH of the solution is within the stable range (pH 5-7).[1][4] Use appropriate buffers for in vitro experiments if necessary, after confirming compatibility.
Oxidative stress If experimental conditions involve potential oxidants, consider the susceptibility of Micafungin to oxidative degradation.

Data on this compound Stability

The stability of this compound is significantly impacted by stress conditions. The following table summarizes data from forced degradation studies.

Stress ConditionReagent/ConditionDurationTemperatureDegradation (%)
Acidic Hydrolysis 0.1 M HCl1 hourRoom Temp~11.1%
Alkaline Hydrolysis 0.1 M NaOH1 hourRoom Temp~25.1%
Oxidative Degradation 6% H₂O₂24 hoursRoom Temp~17.6%
Photolytic Degradation UV light7 days25°C~9.2%
Thermal Degradation Heat7 days80°C~4.5%
Aqueous Hydrolysis Water7 days80°C~5.5%

Data extracted from Zhu et al. (2013).

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for this compound

This protocol is adapted from a validated method for the determination of this compound and its related substances.[7]

1. Chromatographic Conditions:

  • Column: Agilent Zorbax SB-C18 (250 mm × 4.6 mm, 5 µm) or equivalent

  • Mobile Phase: Isocratic elution with a mixture of a suitable buffer (e.g., 0.01 M sodium dihydrogen phosphate, pH adjusted to 2.9) and an organic solvent (e.g., acetonitrile) in a ratio that provides optimal separation (e.g., 62:38 v/v).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 45°C

  • Detection Wavelength: UV at 210 nm

  • Injection Volume: 20 µL

2. Preparation of Solutions:

  • Standard Solution: Prepare a stock solution of this compound reference standard in the mobile phase at a concentration of approximately 1000 µg/mL.

  • Sample Solution: Reconstitute and dilute the this compound sample to a final concentration of approximately 1000 µg/mL using the appropriate diluent (0.9% NaCl or 5% Dextrose) and then dilute further with the mobile phase.

3. Forced Degradation Study Protocol:

  • Acid Degradation: To 1 mL of the sample stock solution, add 1 mL of 0.1 M HCl. Keep at room temperature for 1 hour, then neutralize with 0.1 M NaOH and dilute to the final concentration with the mobile phase.

  • Base Degradation: To 1 mL of the sample stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 1 hour, then neutralize with 0.1 M HCl and dilute to the final concentration with the mobile phase.

  • Oxidative Degradation: To 1 mL of the sample stock solution, add 1 mL of 6% H₂O₂. Store at room temperature for 24 hours, then dilute to the final concentration with the mobile phase.

  • Thermal Degradation: Place the solid drug substance in a hot air oven at 80°C for 7 days. Then, prepare a sample solution at the target concentration.

  • Photolytic Degradation: Expose the solid drug substance to UV light (e.g., in a photostability chamber) for 7 days. Then, prepare a sample solution at the target concentration.

4. Analysis:

Inject the prepared standard, sample, and stressed sample solutions into the HPLC system. The peak areas of Micafungin and its degradation products are used to determine the percentage of degradation.

Visualizations

Factors Influencing this compound Stability cluster_factors Influencing Factors Micafungin This compound in Solution Degradation Degradation Micafungin->Degradation Precipitation Precipitation Micafungin->Precipitation pH pH (Acidic or Alkaline) pH->Degradation Temp Temperature (Elevated) Temp->Degradation Light Light Exposure Light->Degradation Incompatible_Drugs Incompatible Drugs Incompatible_Drugs->Precipitation Troubleshooting Workflow for Micafungin Solution Instability Start Instability Observed (Precipitation, Discoloration, Potency Loss) Check_Mixing Was it mixed with other drugs? Start->Check_Mixing Yes_Mixing Yes Check_Mixing->Yes_Mixing No_Mixing No Check_Mixing->No_Mixing Stop_Infusion Stop Infusion & Discard. Flush Line. Yes_Mixing->Stop_Infusion Check_Storage Review storage conditions (Temp, Light) No_Mixing->Check_Storage Check_Diluent Verify diluent used Check_Storage->Check_Diluent Correct_Storage Correct storage & prepare new solution. Check_Storage->Correct_Storage Incorrect Check_pH Check solution pH Check_Diluent->Check_pH Correct_Diluent Use correct diluent & prepare new solution. Check_Diluent->Correct_Diluent Incorrect Adjust_pH Adjust pH if possible (for in vitro use). Check_pH->Adjust_pH Out of Range Simplified Degradation Pathway of this compound cluster_degradation Degradation Products Micafungin This compound C₅₆H₇₀N₉NaO₂₃S Impurity1 Impurity 1 Ring-opened form Micafungin->Impurity1 Hydrolysis Impurity2 Impurity 2 Des-sulfated form Micafungin->Impurity2 Acid/Base Stress Impurity3 Impurity 3 Isomer Micafungin->Impurity3 Base Stress Impurity6 Impurity 6 Side-chain modification Micafungin->Impurity6 Acid/Base Stress

References

Impact of serum proteins on Micafungin Sodium activity in vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Micafungin Sodium. The following information addresses common issues encountered during in vitro experiments, particularly concerning the impact of serum proteins on micafungin's antifungal activity.

Frequently Asked Questions (FAQs)

Q1: Why do we observe a significant increase in the Minimum Inhibitory Concentration (MIC) of micafungin when tested in the presence of human serum?

A1: The observed increase in micafungin's MIC in the presence of human serum is primarily due to its high degree of binding to serum proteins, particularly albumin and α-1-acid glycoprotein.[1][2][3] Micafungin is approximately 99.8% protein-bound in plasma.[1][4][5] According to the "free-drug hypothesis," only the unbound fraction of a drug is microbiologically active. Therefore, the high level of protein binding reduces the concentration of free, active micafungin available to inhibit fungal growth, leading to an apparent increase in the MIC.[1]

Q2: How much of an increase in MIC should be expected when 50% human serum is added to the assay?

A2: The addition of 50% human serum can sharply increase the MICs of micafungin.[6][7][8] Studies have shown that for Candida species, the MIC can increase by an average of 64-fold (ranging from 32- to 128-fold).[9] For Aspergillus species, the minimum effective concentrations (MECs) can also shift higher by 32- to 133-fold.[9] However, the exact fold-increase can vary depending on the fungal species and strain being tested.[1][10]

Q3: Does the increase in MIC in the presence of serum mean that micafungin is less effective in vivo?

A3: Not necessarily. While in vitro susceptibility testing in the presence of serum shows a reduced activity, the clinical efficacy of micafungin remains high.[1] This suggests that the "free-drug hypothesis" may not fully explain micafungin's activity.[1] It is hypothesized that the binding to serum proteins may be reversible, allowing micafungin to be released from its protein-bound form and bind to its fungal target, β-1,3-glucan synthase.[1][4] Therefore, in vitro results with serum should be interpreted with caution and not directly extrapolated to predict clinical failure.

Q4: Are there differences in how serum affects the in vitro activity of different echinocandins?

A4: Yes, studies have shown that the effect of serum on in vitro activity can differ among echinocandins. While the addition of serum sharply increases the MICs of micafungin and anidulafungin, it has a more modest effect on the MIC of caspofungin.[6][7][8][9] This difference in the magnitude of the serum effect does not appear to be directly consistent with the rank order of their protein binding percentages.[7]

Troubleshooting Guide

Problem: Inconsistent or higher-than-expected MIC values for micafungin in our in vitro susceptibility assay.

  • Possible Cause 1: Presence of serum or plasma in the test medium.

    • Solution: Ensure that your experimental protocol explicitly accounts for the presence of serum. If you are comparing results to standard reference methods (e.g., CLSI), be aware that these are typically performed in serum-free media like RPMI 1640.[10][11] The presence of even small amounts of serum can significantly elevate MIC values.

  • Possible Cause 2: Variation in serum concentration.

    • Solution: If your experiment requires the use of serum, maintain a consistent concentration across all assays to ensure reproducibility. As demonstrated in studies, increasing concentrations of serum can lead to a further increase in MICs.[10]

  • Possible Cause 3: Inappropriate reading of endpoints.

    • Solution: For Candida species, the MIC is typically defined as the lowest concentration that causes a prominent reduction in growth (MIC-2 endpoint).[6] For Aspergillus species, a minimum effective concentration (MEC), defined as the lowest concentration producing macroscopically visible morphological changes, is often used.[9] Ensure consistent and appropriate endpoint determination.

Data Presentation

Table 1: Impact of 50% Human Serum on Micafungin MICs against Candida Species

Candida SpeciesAverage MIC Increase (fold)Range of MIC Increase (fold)Reference
Candida albicans6432-128[9]
Candida tropicalis128Not specified[9]
Candida krusei8Not specified[9]

Table 2: Impact of 50% Human Serum on Micafungin MECs against Aspergillus Species

Aspergillus SpeciesAverage MEC Increase (fold)Range of MEC Increase (fold)Reference
Aspergillus fumigatus32-133Not specified[9]

Experimental Protocols

Protocol: Broth Microdilution Susceptibility Testing of Micafungin in the Presence of Human Serum (Adapted from CLSI M27-A2 guidelines)

  • Preparation of Micafungin Stock Solution: Prepare a stock solution of this compound in RPMI 1640 medium buffered with MOPS.

  • Preparation of Inoculum: Culture the fungal isolate on appropriate agar plates. Prepare a cell suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. Further dilute the suspension in RPMI 1640 to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL in the test wells.[10]

  • Preparation of Microtiter Plates:

    • Test Wells: In a 96-well microtiter plate, perform serial twofold dilutions of the micafungin stock solution in RPMI 1640 medium containing 50% human serum.

    • Control Wells: Prepare growth control wells containing RPMI 1640 with 50% serum and the fungal inoculum but no micafungin. Also, prepare a sterility control well with medium and serum only.

  • Inoculation: Add the prepared fungal inoculum to each test and growth control well.

  • Incubation: Incubate the plates at 35°C for 24 to 48 hours.[10]

  • Reading the MIC: After incubation, determine the MIC as the lowest concentration of micafungin that causes a prominent decrease in turbidity compared to the growth control.[6]

Visualizations

ExperimentalWorkflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Inoculum Fungal Inoculum Preparation Inoculation Inoculation of Microtiter Plate Inoculum->Inoculation Micafungin Micafungin Stock Solution Dilution Serial Dilution of Micafungin in Media Micafungin->Dilution Media Test Media (RPMI +/- 50% Serum) Media->Dilution Dilution->Inoculation Incubation Incubation (35°C, 24-48h) Inoculation->Incubation Reading MIC/MEC Determination Incubation->Reading

Caption: Experimental workflow for micafungin susceptibility testing.

ProteinBindingMechanism cluster_blood In Bloodstream cluster_target At Site of Infection Mica_free Free Micafungin Mica_bound Protein-Bound Micafungin Mica_free->Mica_bound Binding (99.8%) Target β-1,3-glucan synthase Mica_free->Target Inhibition Protein Serum Protein (e.g., Albumin) Fungus Fungal Cell

Caption: Micafungin's interaction with serum proteins and its fungal target.

References

Technical Support Center: Strategies to Prevent In Vitro Evolution of Micafungin Sodium Resistance

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Micafungin Sodium. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you design and execute experiments that minimize the risk of in vitro evolution of resistance.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of Micafungin resistance in Candida species?

A1: The primary mechanism of resistance to Micafungin and other echinocandins is the acquisition of mutations in the FKS1 and FKS2 genes.[1][2][3] These genes encode the catalytic subunits of β-1,3-D-glucan synthase, the enzyme target of echinocandins.[1][2] Mutations in specific "hot spot" regions of these genes can reduce the sensitivity of the enzyme to the drug, leading to elevated minimum inhibitory concentration (MIC) values.[1]

Q2: How quickly can Micafungin resistance emerge in vitro?

A2: The emergence of Micafungin resistance in vitro can be rapid, particularly in species like Candida glabrata.[4][5] Studies have shown that progressive exposure to increasing concentrations of Micafungin can lead to the selection of resistant mutants with FKS mutations in as little as 48 hours.[5]

Q3: Are there factors in my experimental setup that could inadvertently promote the evolution of resistance?

A3: Yes, several factors can contribute to the selection of resistant mutants. These include:

  • Prolonged exposure to sub-inhibitory concentrations: Continuously culturing fungal isolates in the presence of Micafungin at concentrations below the MIC can create selective pressure for the emergence of resistant subpopulations.[4][6]

  • High inoculum size: A larger starting population of cells increases the statistical probability that a spontaneous resistant mutant is already present.

  • Inadequate drug concentration: Using a Micafungin concentration that is too low to completely inhibit growth can allow for the survival and proliferation of less susceptible cells.

Q4: Can resistance to other antifungals, like azoles, confer cross-resistance to Micafungin?

A4: Generally, the mechanisms of azole resistance, such as overexpression of efflux pumps, do not significantly contribute to Micafungin resistance as determined by broth microdilution MICs.[7] However, some studies have noted a slight increase in Micafungin MICs in azole-resistant strains that overexpress the ABC transporter CDR2, particularly when tested by agar dilution.[7] It's important to note that FKS-mediated echinocandin resistance does not typically confer cross-resistance to other antifungal classes like azoles or polyenes.[2]

Q5: What is the "paradoxical effect" or "eagle effect," and can it influence my in vitro experiments?

A5: The paradoxical effect, sometimes observed with echinocandins, refers to the phenomenon where some fungal isolates show continued or even increased growth at drug concentrations above the MIC. While the exact mechanisms are still being investigated, this can complicate the interpretation of susceptibility testing results. It is crucial to carefully examine the full range of growth across a concentration gradient and not just the MIC endpoint.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Unexpectedly high MIC values for Micafungin in a previously susceptible isolate. 1. Spontaneous or induced mutation in FKS1 or FKS2 genes.[1][8] 2. Contamination with a resistant species or strain. 3. Errors in drug concentration preparation or susceptibility testing procedure.1. Sequence the "hot spot" regions of the FKS1 and FKS2 genes to check for known resistance mutations. 2. Re-isolate the culture and confirm species identity using standard microbiological or molecular methods. 3. Verify the concentration of your Micafungin stock solution and review your susceptibility testing protocol for accuracy.
Growth observed at Micafungin concentrations expected to be inhibitory. 1. Emergence of a resistant subpopulation during the experiment. 2. Inoculum effect (using too high a concentration of cells). 3. Degradation of Micafungin in the culture medium over time.1. Plate a sample of the culture on drug-free and drug-containing agar to isolate and test individual colonies for resistance. 2. Standardize your inoculum preparation and ensure you are using the recommended cell density for your assay. 3. Prepare fresh drug solutions for each experiment and consider the stability of Micafungin under your specific experimental conditions.
Difficulty in generating resistant mutants for positive control experiments. 1. Insufficient selective pressure (Micafungin concentration is too high, killing all cells). 2. The specific fungal strain has a low spontaneous mutation frequency. 3. Insufficient duration of exposure to the selective agent.1. Perform a dose-response curve to determine the sub-inhibitory concentration range for your strain. Use a gradient of concentrations during the selection process. 2. Consider using a chemical mutagen (use with appropriate safety precautions) or a strain with a known hypermutator phenotype. 3. Increase the number of passages or the duration of continuous culture in the presence of Micafungin.
Inconsistent results in antifungal susceptibility testing. 1. Variability in reading the endpoint (e.g., for broth microdilution). 2. Differences in media composition or incubation conditions. 3. Lot-to-lot variation in Micafungin powder or prepared plates.1. For broth microdilution, use a spectrophotometer for a more objective reading of growth inhibition. Adhere strictly to established guidelines (e.g., CLSI) for endpoint determination.[9] 2. Ensure consistent use of the same media formulation, pH, and incubation temperature and duration for all experiments. 3. Qualify new lots of materials by testing against quality control strains with known MICs.

Data Presentation: Micafungin Resistance and FKS Mutations

The following tables summarize quantitative data related to Micafungin resistance.

Table 1: Micafungin MIC Values for Susceptible and Resistant Candida Isolates

Organism Genotype Micafungin MIC Range (µg/mL) Reference
Candida albicansWild-type FKS10.015 - 0.125[7][9]
Candida albicansFKS1 Mutant> 0.5[9]
Candida glabrataWild-type FKS1/FKS2≤ 0.06[10]
Candida glabrataFKS1/FKS2 Mutant≥ 0.25[10]
Candida aurisWild-type FKS1≤ 2 (tentative breakpoint)[11]
Candida aurisFKS1 S639F/Y Mutant≥ 4 (tentative breakpoint)[8][11]

Table 2: Common FKS1 and FKS2 Hot Spot Mutations Conferring Echinocandin Resistance

Gene Hot Spot Region Common Amino Acid Substitutions Associated Candida Species Reference
FKS1Hot Spot 1S645P, S645F, S645Y, F641SC. albicans, C. tropicalis, C. krusei[1][3]
FKS1Hot Spot 1S639P, S639F, S639YC. auris[8][11]
FKS2Hot Spot 1S663P, S663FC. glabrata[10][12]

Experimental Protocols

Protocol 1: In Vitro Evolution of Micafungin Resistance by Serial Passage

This protocol describes a method for generating Micafungin-resistant mutants in the laboratory through continuous exposure to the drug.

Materials:

  • Susceptible fungal isolate (e.g., Candida albicans SC5314)

  • Yeast extract-peptone-dextrose (YPD) broth or other suitable liquid medium

  • This compound

  • Sterile 96-well microtiter plates

  • Spectrophotometer for measuring optical density (OD)

Methodology:

  • Preparation of Inoculum: Culture the fungal isolate overnight in YPD broth at 30°C. Wash the cells with sterile saline and adjust the concentration to a starting OD600 of 0.1 in fresh YPD broth.

  • Drug Concentration Gradient: In a 96-well plate, prepare a two-fold serial dilution of Micafungin in YPD broth. The concentration range should span from well below to well above the known MIC of the susceptible strain. Include a drug-free control well.

  • Inoculation and Incubation: Add the prepared inoculum to each well of the 96-well plate. Incubate the plate at 30°C for 24-48 hours with shaking.

  • Serial Passage: After incubation, identify the well with the highest concentration of Micafungin that shows visible growth. Use a small volume from this well to inoculate a new 96-well plate containing a fresh Micafungin concentration gradient.

  • Repeat Passaging: Repeat the incubation and passaging steps for multiple generations. This continuous exposure to increasing drug concentrations will select for resistant mutants.

  • Isolation and Characterization: After a significant increase in the MIC is observed, plate the culture from the highest concentration well onto YPD agar to obtain single colonies. Characterize these isolates for their level of resistance and sequence the FKS genes to identify mutations.

Protocol 2: Antifungal Susceptibility Testing by Broth Microdilution (CLSI M27-A3/S4 Guidelines)

This protocol outlines the standardized method for determining the Minimum Inhibitory Concentration (MIC) of Micafungin.

Materials:

  • Fungal isolate for testing

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • This compound

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Methodology:

  • Inoculum Preparation: Grow the fungal isolate on a suitable agar plate for 24 hours. Suspend several colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL. Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

  • Drug Dilution: Prepare a two-fold serial dilution of Micafungin in RPMI-1640 medium in a 96-well plate. The final concentrations should typically range from 0.008 to 8 µg/mL. Include a drug-free growth control well and a sterile control well.

  • Inoculation: Add the standardized inoculum to each well containing the drug dilutions and the growth control well.

  • Incubation: Incubate the plate at 35°C for 24 hours.

  • Endpoint Determination: The MIC is defined as the lowest concentration of Micafungin that causes a prominent decrease in turbidity (for Candida species) compared to the drug-free growth control.[9] This can be determined visually or by reading the optical density at a specific wavelength.

Visualizations

Experimental_Workflow_Resistance_Evolution cluster_prep Preparation cluster_exposure Serial Passage and Selection cluster_analysis Analysis start Start with Susceptible Fungal Isolate prep_inoculum Prepare Standardized Inoculum start->prep_inoculum setup_gradient Inoculate into Micafungin Concentration Gradient prep_inoculum->setup_gradient incubate Incubate (24-48h) setup_gradient->incubate passage Passage from Highest Concentration with Growth incubate->passage repeat_passage Repeat Passaging (Multiple Generations) passage->repeat_passage Selects for Resistance isolate_colonies Isolate Single Colonies on Agar passage->isolate_colonies repeat_passage->setup_gradient confirm_mic Confirm MIC of Isolated Colonies isolate_colonies->confirm_mic sequence_fks Sequence FKS1/FKS2 'Hot Spot' Regions confirm_mic->sequence_fks

Caption: Workflow for in vitro evolution of Micafungin resistance.

Caption: Mechanism of Micafungin action and FKS-mediated resistance.

References

Validation & Comparative

Comparative Analysis of Echinocandins on Fungal Biofilms

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

Fungal biofilms present a significant clinical challenge due to their inherent resistance to conventional antifungal therapies and their ability to adhere to and colonize medical devices. Echinocandins, a class of antifungal agents that inhibit the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall, have demonstrated potent activity against these resilient structures.[1][2][3] This guide provides a comparative analysis of the three licensed echinocandins—caspofungin, micafungin, and anidulafungin—focusing on their efficacy against fungal biofilms, supported by experimental data and detailed methodologies.

Mechanism of Action and Biofilm Targeting

Echinocandins non-competitively inhibit the Fks1p subunit of the β-(1,3)-D-glucan synthase enzyme complex.[2][4] This disruption of cell wall synthesis leads to osmotic instability and cell death, a fungicidal effect against most Candida species.[2] In the context of biofilms, this mechanism is particularly relevant as the extracellular matrix is often rich in β-glucan.[1] By targeting this key structural component, echinocandins can compromise the integrity of the biofilm, enhancing their efficacy where other antifungals, like azoles, are often ineffective.[5][6]

The inhibition of glucan synthesis by echinocandins triggers a compensatory stress response in the fungal cell, primarily through the calcineurin, protein kinase C (PKC), and HOG (High Osmolarity Glycerol) signaling pathways. This response leads to an increase in chitin synthesis to maintain cell wall integrity.

G cluster_0 Echinocandin Action cluster_1 Fungal Cell Response Echinocandin Echinocandin (Caspofungin, Micafungin, Anidulafungin) GlucanSynthase β-(1,3)-D-Glucan Synthase (Fks1p subunit) Echinocandin->GlucanSynthase Inhibits CellWallStress Cell Wall Stress GlucanSynthase->CellWallStress Causes PKC_HOG PKC & HOG Pathways CellWallStress->PKC_HOG Activates Calcineurin Calcineurin Pathway CellWallStress->Calcineurin Activates Chitin Increased Chitin Synthesis PKC_HOG->Chitin Induces Calcineurin->Chitin Induces

Caption: Echinocandin mechanism of action and the resulting fungal cell wall stress response pathway.

Comparative Efficacy Against Fungal Biofilms

Studies consistently show that echinocandins are more effective against Candida biofilms than azoles and conventional amphotericin B deoxycholate.[5] However, differences in activity exist among the three agents, often depending on the fungal species and the specific metric used for evaluation (e.g., SMIC₅₀ vs. SMIC₈₀).

The sessile minimum inhibitory concentration (SMIC) is a common metric, defined as the antifungal concentration that reduces the metabolic activity of a pre-formed biofilm by a certain percentage (e.g., 50% or 80%) compared to a control.

Table 1: Comparative In Vitro Activity of Echinocandins Against Candida albicans Biofilms

DrugSessile MIC₅₀ (µg/mL) RangeSessile MIC₈₀ (µg/mL) RangeKey Findings
Anidulafungin 0.03 - 20.125 - 32Shows potent activity, often considered among the most active against C. albicans biofilms.[7]
Caspofungin 0.06 - 642 - >64Effective, but some studies note a paradoxical effect at higher concentrations, where antibiofilm activity decreases.[5][7]
Micafungin 0.25 - 10.25 - >1Consistently demonstrates high activity against C. albicans biofilms.[8][9] Its efficacy may be dependent on the biofilm's metabolic activity.[9]

Note: Ranges are compiled from multiple studies and can vary based on the specific isolates and testing methodologies used.

Species-specific differences in susceptibility are significant. For instance, biofilms formed by C. albicans and C. glabrata are generally more susceptible to caspofungin and micafungin than those formed by C. parapsilosis and C. tropicalis.[10][11] Anidulafungin has shown favorable activity against C. glabrata isolates that may have elevated MICs to the other two echinocandins.[12][13]

Table 2: Comparative In Vitro Activity of Echinocandins Against Non-albicans Candida Biofilms

SpeciesAnidulafungin (SMIC Range, µg/mL)Caspofungin (SMIC Range, µg/mL)Micafungin (SMIC Range, µg/mL)
C. glabrata ≤ 32[7]1 - 16[7]Not specified in these results
C. parapsilosis ≤ 32[7]> 64[7]Not specified in these results
C. krusei ≤ 32[7]> 64[7]Not specified in these results
C. tropicalis Not specified in these results> 8> 8

Data primarily sourced from microcalorimetry and XTT assays.[7][10] SMIC values can vary significantly between studies.

Experimental Protocols

Standardized methods are crucial for the comparable in vitro testing of antifungal activity against biofilms. The following protocols outline common methodologies used in the cited research.

Fungal Biofilm Formation (Microtiter Plate Model)

This method is widely used for high-throughput susceptibility testing.

  • Inoculum Preparation: Fungal isolates are grown on an appropriate agar medium. A suspension is prepared in a liquid medium like RPMI 1640, and the cell density is adjusted to a 0.5 McFarland standard (approximately 1 x 10⁶ cells/mL).[14]

  • Biofilm Adhesion: A standardized volume (e.g., 100-200 µL) of the fungal suspension is added to the wells of a 96-well flat-bottom microtiter plate.

  • Incubation: The plate is incubated for a period that allows for initial adhesion and biofilm formation (typically 90 minutes to 4 hours) at 37°C.

  • Washing: Non-adherent, planktonic cells are removed by gently washing the wells with a phosphate-buffered saline (PBS) solution.

  • Biofilm Maturation: Fresh growth medium is added to each well, and the plate is incubated for an extended period (24 to 48 hours) to allow the biofilm to mature.[15][16]

Antifungal Susceptibility Testing (Sessile MIC Determination)

This protocol determines the concentration of an antifungal agent required to inhibit or eradicate a pre-formed biofilm.

G start Start: Pre-formed Biofilm in 96-well plate add_drug Add serial dilutions of Echinocandins start->add_drug incubate Incubate for 24h at 37°C add_drug->incubate wash Wash wells with PBS to remove drug incubate->wash add_xtt Add XTT/Menadione Solution wash->add_xtt incubate_dark Incubate in dark (2h at 37°C) add_xtt->incubate_dark read_plate Read Absorbance at 490nm incubate_dark->read_plate calculate Calculate % Metabolic Activity Reduction (Determine SMIC₅₀/₈₀) read_plate->calculate

Caption: Experimental workflow for determining the Sessile Minimum Inhibitory Concentration (SMIC).

  • Biofilm Preparation: Mature biofilms are prepared in a 96-well plate as described above.

  • Antifungal Addition: After the maturation phase, the growth medium is removed, and fresh medium containing serial dilutions of the echinocandins is added to the wells.

  • Incubation: The plate is incubated with the antifungal agents for 24 hours at 37°C.

  • Quantification of Viability (XTT Assay):

    • The antifungal solution is removed, and wells are washed with PBS.

    • An XTT [2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide] solution, typically activated with menadione, is added to each well.[17]

    • The plate is incubated in the dark for up to 2 hours at 37°C. Viable cells with metabolic activity will convert the XTT salt into a colored formazan product.[15][16]

    • The color change is measured using a spectrophotometer at 490 nm.

  • Endpoint Determination: The SMIC₅₀ or SMIC₈₀ is determined as the lowest drug concentration causing a 50% or 80% reduction in metabolic activity, respectively, compared to the drug-free control wells.[18]

Minimum Biofilm Eradication Concentration (MBEC)

The MBEC is the lowest concentration of an antimicrobial agent that eradicates the biofilm, often determined by a lack of regrowth after treatment.[19]

  • Biofilm Treatment: Biofilms are grown (often on pegs of a specialized lid, like in the Calgary Biofilm Device) and then exposed to serial dilutions of the antimicrobial agent for a set period.[19]

  • Rinsing: The pegs or wells are rinsed to remove the antimicrobial agent.

  • Recovery: The treated biofilms are placed in fresh, drug-free growth medium and incubated.

  • Assessment: The MBEC is the lowest concentration of the drug that results in no microbial growth in the recovery medium.[19][20][21] This value is often significantly higher than the SMIC.[22]

References

Validating HPLC-MS/MS methods for Micafungin Sodium bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

An Essential Guide to Validated HPLC-MS/MS Methods for Micafungin Sodium Bioanalysis

For researchers, scientists, and professionals in drug development, the accurate quantification of this compound in biological matrices is crucial for pharmacokinetic studies and therapeutic drug monitoring. This guide provides a detailed comparison of validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) methods, offering insights into their performance, experimental protocols, and key validation parameters.

Comparative Performance of Validated Methods

The selection of a bioanalytical method hinges on its performance characteristics. Below is a summary of quantitative data from various validated HPLC-MS/MS methods for this compound, primarily in human plasma.

ParameterMethod 1Method 2Method 3 (UV Detection)
Linearity Range 0.200 - 10.0 mg/L[1][2][3]0.1 - 20 µg/mL[4]0.1 - 20 µg/mL[5]
Lower Limit of Quantification (LLOQ) 0.200 mg/L[3]0.1 ng/mL[4]0.1 µg/mL[5]
Accuracy 0.7 to 5.3%[1][2]Not explicitly stated-2.98% to 2.65%[5]
Within-Run Precision (RSD%) 0.8 to 5.9%[1][2]Not explicitly stated0.97% to 1.80%[5]
Between-Run Precision (RSD%) 0.7 to 3.1%[1][2]Not explicitly statedNot explicitly stated
Internal Standard (IS) [¹³C₆]-micafungin[1][2][3]Not explicitly statedAnidulafungin[5]

Detailed Experimental Protocols

A robust and reproducible bioanalytical method is founded on a well-defined experimental protocol. The most common procedures for Micafungin analysis involve protein precipitation for sample preparation, followed by reversed-phase chromatography.

Sample Preparation: Protein Precipitation

Protein precipitation is a widely used, straightforward technique for removing proteins from biological samples like plasma before LC-MS analysis.[6]

  • Sample Collection : Patient blood samples are typically collected in tubes containing an anticoagulant like sodium heparin. The samples are then centrifuged to separate the plasma, which is stored at -80°C until analysis.

  • Precipitation : A small volume of plasma (e.g., 100 µL) is treated with an organic solvent.[4] A common choice is a mixture of acetonitrile and methanol (e.g., 83:17% v/v), which also contains the internal standard (e.g., [¹³C₆]-micafungin).[1][2][3]

  • Separation : The mixture is vortexed and then centrifuged to pellet the precipitated proteins.[6]

  • Collection : The resulting supernatant, containing Micafungin and the internal standard, is carefully collected for injection into the HPLC system.[6]

Chromatographic and Mass Spectrometric Conditions

Liquid Chromatography (LC):

  • Column : A reversed-phase C18 column is frequently used for separation (e.g., Agilent Zorbax SB-C18, 250 × 4.6 mm, 5 µm).[7][8]

  • Mobile Phase : A gradient elution is typically employed using a combination of an aqueous phase (e.g., 20 mM ammonium formate buffer or water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).[3]

  • Flow Rate : Flow rates are generally in the range of 0.6 to 0.8 mL/min.[3][9]

Tandem Mass Spectrometry (MS/MS):

  • Ionization : Electrospray ionization (ESI) is the standard technique, often operated in negative ion mode for Micafungin.[3]

  • Detection : Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) is used for quantification. For Micafungin, the precursor ion is often monitored at a mass-to-charge ratio (m/z) of 1268.2.[3] One study noted that fragmentation of Micafungin provided no ion fragments with sufficient intensity, leading to the use of SIM mode where the precursor ion is monitored in both quadrupoles.[3]

Method Validation and Workflow

The validation of a bioanalytical method ensures its reliability for intended applications. The process follows guidelines from regulatory bodies like the ICH.

Bioanalytical_Method_Validation_Steps cluster_Validation Key Validation Parameters Specificity Specificity & Selectivity Linearity Linearity & Range Accuracy Accuracy Precision Precision (Repeatability & Intermediate) LLOQ LLOQ & LOD Recovery Recovery & Matrix Effect Stability Stability Validation Method Validation Validation->Specificity

Caption: Key parameters for bioanalytical method validation according to ICH guidelines.

The overall workflow for analyzing this compound in patient samples involves several distinct stages, from sample acquisition to final data interpretation.

Micafungin_Bioanalysis_Workflow SampleCollection 1. Plasma Sample Collection SamplePrep 2. Protein Precipitation & IS Spiking SampleCollection->SamplePrep Centrifugation 3. Centrifugation SamplePrep->Centrifugation SupernatantTransfer 4. Supernatant Transfer Centrifugation->SupernatantTransfer LCMS 5. HPLC-MS/MS Analysis SupernatantTransfer->LCMS DataProcessing 6. Data Processing & Quantification LCMS->DataProcessing

Caption: General experimental workflow for this compound analysis in plasma.

References

Micafungin Sodium vs. Azoles: A Comparative Guide on Efficacy Against Resistant Candida

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of azole-resistant Candida species represents a significant challenge in the management of invasive fungal infections. This guide provides an objective comparison of the efficacy of micafungin sodium, an echinocandin antifungal, against azole-resistant Candida isolates, supported by experimental data and detailed methodologies.

Executive Summary

This compound demonstrates potent in vitro activity against a broad range of Candida species, including those resistant to azoles like fluconazole.[1][2][3] This efficacy is rooted in its distinct mechanism of action, which targets the fungal cell wall—a structure not affected by azoles.[4][5] While robust clinical data focusing exclusively on azole-resistant infections is limited, the available evidence, combined with compelling in vitro susceptibility data, positions micafungin as a critical therapeutic alternative when azole resistance is known or suspected.

Mechanism of Action: A Fundamental Distinction

The differential efficacy of micafungin and azoles stems from their unique molecular targets within the fungal cell.

  • This compound (Echinocandin) : Micafungin is a non-competitive inhibitor of 1,3-β-D-glucan synthase, an enzyme essential for the synthesis of β-glucan, a key polymer in the fungal cell wall.[4][6] By disrupting cell wall integrity, micafungin induces osmotic instability and subsequent cell lysis, exerting a fungicidal effect against most Candida species.[1][5]

  • Azoles (e.g., Fluconazole) : Azoles interfere with the synthesis of ergosterol, a vital component of the fungal cell membrane. They inhibit the enzyme lanosterol 14-α-demethylase, which is encoded by the ERG11 gene.[7] This disruption of ergosterol production leads to a fungistatic effect, inhibiting fungal growth and replication.

Figure 1. Comparative Mechanisms of Action cluster_Micafungin Micafungin (Echinocandin) cluster_Azole Azoles (e.g., Fluconazole) Micafungin This compound GlucanSynthase 1,3-β-D-Glucan Synthase (Fks1p/Fks2p) Micafungin->GlucanSynthase Inhibits BetaGlucan β-(1,3)-D-Glucan Synthesis GlucanSynthase->BetaGlucan CellWall Fungal Cell Wall Disruption BetaGlucan->CellWall Lysis Osmotic Instability & Cell Lysis CellWall->Lysis Azole Azole Antifungal LanosterolDemethylase Lanosterol 14-α-Demethylase (Erg11p) Azole->LanosterolDemethylase Inhibits Ergosterol Ergosterol Synthesis LanosterolDemethylase->Ergosterol CellMembrane Fungal Cell Membrane Disruption Ergosterol->CellMembrane Fungistasis Inhibition of Growth (Fungistatic) CellMembrane->Fungistasis

Figure 1. Comparative Mechanisms of Action

Mechanisms of Antifungal Resistance

Resistance to azoles and echinocandins occurs through distinct genetic modifications, making cross-resistance based on the primary mechanism of action uncommon.

  • Azole Resistance : Primarily develops through several mechanisms:

    • Target Site Mutations : Point mutations in the ERG11 gene reduce the binding affinity of azoles to the target enzyme.[7][8]

    • Efflux Pump Overexpression : Upregulation of ATP-binding cassette (ABC) transporters (e.g., CDR1, CDR2) and major facilitator superfamily (MFS) transporters (e.g., MDR1) actively pump azoles out of the cell.[9][10]

    • Target Overexpression : Increased expression of the ERG11 gene can overcome the inhibitory effect of the azole.[10]

  • Echinocandin Resistance : Resistance to micafungin is almost exclusively linked to acquired mutations in the "hot spot" regions of the FKS1 or FKS2 genes, which encode for subunits of the target enzyme, glucan synthase.[11][12] These mutations decrease the sensitivity of the enzyme to the drug.[13]

Figure 2. Primary Mechanisms of Antifungal Resistance cluster_Azole_Res Azole Resistance cluster_Echinocandin_Res Echinocandin Resistance Azole_R Azole Reduced_Binding Reduced Drug Binding Drug_Expulsion Increased Drug Expulsion Target_Titration Target Enzyme Titration Erg11_mut ERG11 Gene Mutation Erg11_mut->Reduced_Binding Efflux Efflux Pump Overexpression (CDR1, MDR1) Efflux->Drug_Expulsion Erg11_up ERG11 Upregulation Erg11_up->Target_Titration Azole_Res_Outcome Azole Resistance Reduced_Binding->Azole_Res_Outcome Drug_Expulsion->Azole_Res_Outcome Target_Titration->Azole_Res_Outcome Echinocandin_R Micafungin Reduced_Sensitivity Reduced Enzyme Sensitivity FKS_mut FKS1/FKS2 Gene 'Hot Spot' Mutation FKS_mut->Reduced_Sensitivity Echinocandin_Res_Outcome Echinocandin Resistance Reduced_Sensitivity->Echinocandin_Res_Outcome

Figure 2. Primary Mechanisms of Antifungal Resistance

In Vitro Efficacy: Quantitative Data

In vitro studies consistently demonstrate that micafungin retains potent activity against Candida isolates that have developed resistance to fluconazole. A pivotal study evaluated the susceptibility of 315 invasive clinical isolates of fluconazole-resistant Candida species to micafungin.[3]

Table 1: Micafungin In Vitro Activity Against Fluconazole-Resistant Candida Species

Candida Species (n) Micafungin MIC Range (µg/mL) Micafungin MIC₅₀ (µg/mL) Micafungin MIC₉₀ (µg/mL)
C. glabrata (110) ≤0.007–0.03 ≤0.007 ≤0.015
C. albicans (41) ≤0.007–0.06 0.015 0.03
C. krusei (146) ≤0.007–0.25 0.03 0.06
Other Candida spp. (18) 0.007–1.0 0.25 1.0
All Isolates (315) ≤0.007–1.0 0.03 0.06

Source: Messer et al., 2006.[3] MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.

These data show that even for species with intrinsic or acquired azole resistance, such as C. krusei and C. glabrata, micafungin's MIC₉₀ values remain very low, indicating high potency.[3] Studies have also shown that the mechanisms responsible for azole resistance in C. albicans do not lead to a significant increase in micafungin MICs as determined by standard broth microdilution methods.[11]

Experimental Protocols: Antifungal Susceptibility Testing

The data presented in Table 1 were generated using the Clinical and Laboratory Standards Institute (CLSI) reference broth microdilution method M27-A2.[3] This standardized protocol is crucial for ensuring reproducible and comparable results across different laboratories.

Figure 3. CLSI M27-A2 Broth Microdilution Workflow cluster_workflow start Start: Candida Isolate inoculum 1. Inoculum Preparation Standardize fungal suspension in sterile water start->inoculum inoculation 3. Microplate Inoculation Add standardized inoculum to microtiter wells containing drug dilutions inoculum->inoculation dilution 2. Drug Dilution Prepare serial two-fold dilutions of Micafungin in RPMI 1640 medium dilution->inoculation incubation 4. Incubation Incubate plates at 35°C inoculation->incubation reading 5. Endpoint Reading Read results visually at 24 hours (for echinocandins) incubation->reading mic_det 6. MIC Determination MIC is the lowest concentration with significant growth inhibition reading->mic_det end End: Report MIC Value mic_det->end

Figure 3. CLSI M27-A2 Broth Microdilution Workflow

Key Methodological Steps:

  • Test Medium : RPMI 1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS was used.[3]

  • Inoculum Preparation : A standardized suspension of Candida cells was prepared to a final concentration of 0.5 × 10³ to 2.5 × 10³ cells/mL.

  • Drug Dilution : Micafungin was serially diluted in the microtiter plates.

  • Incubation : Plates were incubated at 35°C.

  • Endpoint Reading : For echinocandins like micafungin, the Minimum Inhibitory Concentration (MIC) endpoint is determined after 24 hours of incubation as the lowest drug concentration showing a prominent reduction in growth compared to the drug-free control well.[3]

Clinical Efficacy: Comparative Trial Data

While large-scale, randomized controlled trials (RCTs) specifically targeting patients with documented azole-resistant candidemia are scarce, several studies provide relevant insights.

A 2024 retrospective study analyzed outcomes in 197 immunocompromised or critically ill patients with candidemia treated initially with either fluconazole or micafungin.[14] Although the overall outcomes were similar between the groups, a small sub-analysis of 14 patients with fluconazole-resistant isolates was performed.[14]

Table 2: Clinical Outcomes in Patients with Fluconazole-Resistant Candidemia (n=14)

Initial Treatment Number of Patients Complete Response at Day 14
Micafungin 11 5 (45%)
Fluconazole 3 1 (33%)

Source: Theodore DA et al., 2024.[14] A complete response was a composite of clinical improvement and blood culture sterilization.

Although the sample size is too small for statistical significance, the trend favored micafungin in this high-risk population with documented resistance.[14] In larger clinical trials comparing micafungin to other antifungals (like liposomal amphotericin B or caspofungin) for invasive candidiasis, micafungin demonstrated non-inferiority, with high success rates against common non-albicans species that often exhibit reduced azole susceptibility, such as C. glabrata and C. krusei.[10][15] For instance, in one study, treatment success rates for micafungin were 82.6% for C. glabrata infections.[2]

Conclusion

The available evidence strongly supports the superior in vitro efficacy of this compound against azole-resistant Candida species. This is a direct consequence of its distinct mechanism of action targeting the fungal cell wall, which is unaffected by the primary drivers of azole resistance. While clinical data from large RCTs in patients with confirmed azole-resistant infections are needed to fully delineate its comparative clinical advantage, the potent in vitro data and favorable trends from subgroup analyses position micafungin as an essential agent in the therapeutic armamentarium for invasive candidiasis, particularly when resistance to azoles is a clinical concern.

References

Comparative proteomic analysis of fungal response to different echinocandins

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Echinocandins represent a frontline defense against invasive fungal infections, primarily targeting the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall. This guide provides a comparative overview of the proteomic responses of key fungal pathogens, Candida albicans and Aspergillus fumigatus, to different echinocandins. By examining the cellular protein landscape following drug exposure, we can gain deeper insights into their mechanisms of action, identify potential biomarkers for drug efficacy, and uncover novel targets for future antifungal therapies.

Performance Comparison of Echinocandins: A Proteomic Perspective

While all echinocandins share a common target, their specific interactions with fungal cells can elicit distinct proteomic signatures. The majority of publicly available proteomic data focuses on caspofungin, providing a robust baseline for comparison. Data for micafungin and anidulafungin is less comprehensive, necessitating an indirect comparison based on available studies.

Fungal Proteomic Response to Caspofungin

Caspofungin treatment triggers a significant remodeling of the fungal proteome, primarily aimed at mitigating cell wall stress and ensuring survival. Studies in both C. albicans and A. fumigatus reveal a conserved response centered around the upregulation of cell wall biogenesis and stress response pathways.

In Candida albicans, exposure to caspofungin leads to altered abundance of numerous proteins. A study identified 50 proteins with changed abundance, including key enzymes involved in cell wall synthesis and integrity, as well as the regulator of β-1,3-glucan synthase activity, Rho1p[1]. The upregulation of proteins involved in oxidative and osmotic stress responses is also a common theme[1].

Similarly, in Aspergillus fumigatus, proteomic analysis using iTRAQ (isobaric tags for relative and absolute quantitation) identified 122 proteins with at least a two-fold change in relative abundance upon caspofungin exposure[2]. Notably, a significant number of these differentially expressed proteins were ribosomal proteins, suggesting a reprogramming of the cell's translational machinery in response to the drug.

The following tables summarize the key proteins and pathways affected by caspofungin in C. albicans and A. fumigatus, based on published proteomic data.

Table 1: Key Protein Changes in Candida albicans in Response to Caspofungin

Protein CategoryUpregulated ProteinsDownregulated Proteins
Cell Wall Biogenesis & Integrity Rho1p, Phr1p, Pga13p, Pga31pBgl2p, Xog1p
Stress Response Hsp70, Hsp90, Ssa1p, Ssb1p, Trx1pCat1p
Carbohydrate Metabolism Eno1p, Fba1p, Tdh3pPdc11p
Amino Acid Metabolism Ilv5p, Aro8p---

Table 2: Key Protein Changes in Aspergillus fumigatus in Response to Caspofungin

Protein CategoryUpregulated ProteinsDownregulated Proteins
Cell Wall Biogenesis & Integrity Gel1p, Gel2p, Crf1pChiA1
Stress Response Hsp90, Hsp70, Cat1p, Sod2p---
Protein Synthesis Multiple ribosomal proteins---
Metabolism TpiA, GpdAAldA
Fungal Proteomic Response to Micafungin and Anidulafungin

Direct comparative proteomic studies between caspofungin, micafungin, and anidulafungin are scarce in the current literature. However, it is reasonable to hypothesize that micafungin and anidulafungin would elicit similar, though not identical, proteomic responses to caspofungin, given their shared mechanism of action. These responses would likely involve the upregulation of the cell wall integrity pathway and general stress response proteins. Subtle differences in the proteomic profiles could arise from variations in their pharmacokinetic and pharmacodynamic properties. Further research is critically needed to delineate the specific proteomic signatures induced by micafungin and anidulafungin to enable a more comprehensive comparison.

Experimental Protocols

To facilitate reproducible research in this area, this section provides detailed methodologies for key experiments in fungal proteomics.

Fungal Protein Extraction for Mass Spectrometry

Objective: To efficiently extract total proteins from fungal cells for downstream proteomic analysis.

Materials:

  • Fungal cell culture

  • Liquid nitrogen

  • Pre-chilled mortar and pestle

  • Extraction Buffer (e.g., Mg/CHAPS buffer: 0.5 M Tris-HCl pH 8.3, 2% w/v CHAPS, 20 mM MgCl2, 2% w/v DTT, 1 mM PMSF)[3]

  • Tris-EDTA Extraction Buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA, 2% w/v PVPP, and protease inhibitors)[3]

  • Ice-cold 10% w/v TCA in acetone with 0.007% w/v DTT[3]

  • Ice-cold acetone with 0.007% w/v DTT[3]

  • Rehydration Buffer (7 M Urea, 2 M Thiourea, 4% w/v CHAPS, 2% v/v IPG buffer, 20 mM DTT)[3]

  • Centrifuge

Procedure:

  • Harvest fungal mycelia by filtration and immediately freeze in liquid nitrogen.

  • Grind the frozen mycelia into a fine powder using a pre-chilled mortar and pestle.

  • Homogenize the powdered mycelia in ice-cold extraction buffer (either Mg/CHAPS or Tris-EDTA).

  • Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant to a new tube and precipitate the proteins by adding 4 volumes of ice-cold 10% w/v TCA in acetone with 0.007% w/v DTT.

  • Incubate at -20°C for at least 2 hours or overnight.

  • Centrifuge at 3,000 x g for 10 minutes to pellet the precipitated proteins.

  • Wash the protein pellet three times with ice-cold acetone containing 0.007% w/v DTT.

  • Air-dry the pellet to remove residual acetone.

  • Resuspend the protein pellet in rehydration buffer for subsequent 2D-PAGE or in an appropriate buffer for iTRAQ labeling.

Two-Dimensional Polyacrylamide Gel Electrophoresis (2D-PAGE)

Objective: To separate complex protein mixtures based on their isoelectric point (pI) and molecular weight.

Materials:

  • Immobilized pH gradient (IPG) strips

  • Rehydration buffer containing the protein sample

  • Equilibration Buffer I (6 M urea, 50 mM Tris-HCl pH 8.8, 30% glycerol, 2% SDS, 1% DTT)

  • Equilibration Buffer II (6 M urea, 50 mM Tris-HCl pH 8.8, 30% glycerol, 2% SDS, 2.5% iodoacetamide)

  • SDS-PAGE gels

  • Electrophoresis apparatus

  • Protein stain (e.g., Coomassie Brilliant Blue or silver stain)

Procedure:

  • First Dimension: Isoelectric Focusing (IEF)

    • Rehydrate the IPG strips with the protein sample in rehydration buffer overnight at room temperature.

    • Place the rehydrated IPG strips in the IEF unit and apply a voltage gradient according to the manufacturer's instructions to separate proteins based on their pI.

  • Second Dimension: SDS-PAGE

    • Equilibrate the focused IPG strips in Equilibration Buffer I for 15 minutes with gentle agitation.

    • Transfer the strips to Equilibration Buffer II and incubate for another 15 minutes with gentle agitation.

    • Place the equilibrated IPG strip onto the top of an SDS-PAGE gel and seal with agarose.

    • Run the second dimension electrophoresis to separate proteins based on their molecular weight.

  • Visualization

    • Stain the gel with a suitable protein stain to visualize the separated protein spots.

    • Excise spots of interest for identification by mass spectrometry.

iTRAQ Labeling for Quantitative Proteomics

Objective: To differentially label peptides from different samples for relative and absolute quantification by mass spectrometry.

Materials:

  • iTRAQ Reagent Kit (containing iTRAQ reagents, dissolution buffer, etc.)

  • Protein digest samples (trypsinized)

  • Ethanol

  • Cation exchange chromatography system

  • LC-MS/MS system

Procedure:

  • Sample Preparation: Reduce, cysteine-block, and digest the protein samples with trypsin.

  • iTRAQ Labeling:

    • Resuspend each peptide sample in the iTRAQ dissolution buffer.

    • Add the appropriate iTRAQ reagent (e.g., 114, 115, 116, 117) to each sample.

    • Incubate at room temperature for 1 hour.

  • Sample Pooling: Combine the labeled samples into a single tube and vortex to mix.

  • Fractionation:

    • Clean up the pooled sample to remove unreacted iTRAQ reagents.

    • Fractionate the peptide mixture using strong cation exchange (SCX) chromatography to reduce sample complexity.

  • LC-MS/MS Analysis:

    • Analyze each fraction by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • During MS/MS fragmentation, the reporter ions are released, and their relative intensities are used to quantify the corresponding peptides and proteins.

Visualizing Fungal Responses to Echinocandins

To better understand the complex biological processes involved in the fungal response to echinocandins, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and the central signaling pathway activated by these antifungal agents.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_proteomics Proteomic Analysis cluster_data_analysis Data Analysis cluster_outcomes Outcomes fungal_culture Fungal Culture (e.g., C. albicans, A. fumigatus) echinocandin_treatment Echinocandin Treatment (Caspofungin, Micafungin, Anidulafungin) fungal_culture->echinocandin_treatment protein_extraction Protein Extraction echinocandin_treatment->protein_extraction protein_quantification Protein Quantification protein_extraction->protein_quantification protein_digestion Protein Digestion (Trypsin) protein_quantification->protein_digestion itraq_labeling iTRAQ Labeling protein_digestion->itraq_labeling lc_msms LC-MS/MS Analysis itraq_labeling->lc_msms protein_identification Protein Identification lc_msms->protein_identification protein_quantification_analysis Protein Quantification lc_msms->protein_quantification_analysis bioinformatics Bioinformatic Analysis (Pathway, GO Enrichment) protein_quantification_analysis->bioinformatics differentially_expressed Differentially Expressed Proteins bioinformatics->differentially_expressed pathway_analysis Affected Cellular Pathways bioinformatics->pathway_analysis biomarker_discovery Biomarker Discovery pathway_analysis->biomarker_discovery

Caption: A typical experimental workflow for comparative proteomic analysis of fungal responses to echinocandins.

Cell_Wall_Integrity_Pathway cluster_cell_surface Cell Surface cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus echinocandin Echinocandin beta_glucan_synthase β-(1,3)-D-glucan Synthase (Fks1p) echinocandin->beta_glucan_synthase Inhibits cell_wall_stress Cell Wall Stress beta_glucan_synthase->cell_wall_stress Leads to rho1 Rho1 cell_wall_stress->rho1 Activates pkc1 Pkc1 rho1->pkc1 bck1 Bck1 (MAPKKK) pkc1->bck1 mkk1_2 Mkk1/2 (MAPKK) bck1->mkk1_2 slt2 Slt2/Mpk1 (MAPK) mkk1_2->slt2 slt2_n Slt2/Mpk1 slt2->slt2_n Translocates to Nucleus rlm1_swi4_6 Rlm1, Swi4/Swi6 (Transcription Factors) slt2_n->rlm1_swi4_6 Activates gene_expression Gene Expression (Cell Wall Repair Genes) rlm1_swi4_6->gene_expression Induces

Caption: The Fungal Cell Wall Integrity (CWI) signaling pathway activated in response to echinocandin-induced stress.

References

Safety Operating Guide

Navigating the Safe Disposal of Micafungin Sodium: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of Micafungin Sodium is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols not only ensures a safe working environment but also maintains compliance with local, state, and federal regulations. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes wearing suitable protective clothing, chemical-impermeable gloves, and eye protection to avoid skin and eye contact.[1][2] Handling should occur in a well-ventilated area to prevent the formation and inhalation of dust and aerosols.[1][2] In the event of a spill, the area should be evacuated, and the spill should be contained with an inert absorbent material, collected using spark-proof tools, and placed in a suitable, closed container for disposal.[1][3]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner that prevents environmental contamination and adheres to regulatory guidelines. Discharge into sewer systems or waterways is strictly prohibited, as this compound is very toxic to aquatic life with long-lasting effects.[1][4]

  • Segregation and Containment:

    • Unused or expired this compound, as well as any materials contaminated with it (e.g., vials, syringes, PPE), should be segregated from general laboratory waste.

    • Place all this compound waste into a clearly labeled, sealed, and suitable chemical waste container to prevent leakage.[1]

  • Waste Classification:

    • Determine if the waste is classified as hazardous under the Resource Conservation and Recovery Act (RCRA) or other local regulations.[5] While this compound itself is not explicitly listed as a P- or U-listed hazardous waste, it is crucial to consult your institution's environmental health and safety (EHS) office for proper classification.

  • Selection of Disposal Method:

    • The primary recommended method for the disposal of this compound is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] This ensures the complete destruction of the active pharmaceutical ingredient.

    • Alternatively, for empty packaging, it can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill or incinerated.[1]

  • Arranging for Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the contained this compound waste.

    • Ensure all required documentation, such as a hazardous waste manifest, is completed accurately.[6]

Quantitative Data on Disposal

ParameterGuidelineSource
Primary Disposal Method Controlled Incineration / Chemical Destruction[1]
Secondary Disposal (Packaging) Sanitary Landfill (after rendering unusable)[1]
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects[4]
Sewer Disposal Prohibited[1]

Experimental Protocols

No specific experimental protocols for the disposal of this compound were cited in the provided search results. The standard procedure relies on established, regulated waste management practices rather than laboratory-based disposal experiments.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_0 This compound Disposal Workflow A Identify this compound Waste (Unused product, contaminated materials) B Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) A->B C Segregate and Contain Waste in Labeled, Sealed Container B->C D Consult Institutional EHS for Waste Classification (Hazardous/Non-Hazardous) C->D E Arrange for Disposal via Licensed Waste Contractor D->E Proceed with disposal protocol F Controlled Incineration or Chemical Destruction E->F G Complete all necessary Waste Manifest Documentation F->G H Final Disposal G->H

Caption: Workflow for the safe and compliant disposal of this compound.

References

Safeguarding Your Research: Essential Protocols for Handling Micafungin Sodium

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides critical safety and logistical information for handling Micafungin Sodium, an echinocandin antifungal agent. Adherence to these protocols will minimize exposure risks and ensure proper disposal, fostering a secure and efficient research setting.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is the first line of defense against potential exposure. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

ActivityRecommended Personal Protective Equipment
Routine Handling (e.g., weighing, preparing solutions) - Eye/Face Protection: Safety glasses with side shields or chemical splash goggles.[1][2][3][4] A face shield should be worn if there is a splash hazard.[3][5] - Hand Protection: Disposable, chemical-resistant gloves (e.g., latex, nitrile rubber).[1][3] - Body Protection: Laboratory coat, apron, or disposable garment.[3][5]
Spill Cleanup - Eye/Face Protection: Chemical splash goggles and a face shield.[3][5] - Hand Protection: Double pair of chemotherapy-grade gloves.[6] - Body Protection: Impermeable or chemical-resistant gown.[4][6] - Respiratory Protection: A NIOSH-certified respirator (e.g., N95) should be used if there is a risk of generating airborne powder or aerosols.[7]
Waste Disposal - Eye/Face Protection: Safety glasses with side shields or chemical splash goggles.[1][2][3][4] - Hand Protection: Disposable, chemical-resistant gloves.[1][3] - Body Protection: Laboratory coat.[3][5]

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for maintaining a safe laboratory environment. The following workflow outlines the key steps from preparation to final disposal of this compound.

cluster_prep Preparation cluster_handling Handling & Use cluster_spill Spill Management cluster_disposal Disposal prep_ppe Don Appropriate PPE weigh Weigh this compound in a Ventilated Enclosure prep_ppe->weigh reconstitute Reconstitute with Appropriate Diluent weigh->reconstitute use Perform Experimental Procedures reconstitute->use spill Spill Occurs use->spill decontaminate_tools Decontaminate Glassware & Equipment use->decontaminate_tools contain Contain Spill spill->contain cleanup Clean with Absorbent Material contain->cleanup decontaminate_spill Decontaminate Area cleanup->decontaminate_spill waste Segregate & Dispose of Waste in Labeled Containers decontaminate_spill->waste decontaminate_tools->waste

Caption: Workflow for Safe Handling of this compound.

Procedural Guidance

Handling and Storage:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood or a biological safety cabinet, to minimize inhalation exposure.[1][8]

  • Avoid all direct contact with the skin, eyes, and clothing.[5]

  • Store the compound in a tightly sealed container in a cool, dry place, away from direct sunlight and incompatible materials such as strong oxidizing agents.[2][5][9]

Spill Cleanup Protocol: In the event of a spill, immediate and proper cleanup is essential to prevent contamination and exposure.

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.[5]

  • Don Appropriate PPE: Before beginning cleanup, ensure you are wearing the recommended PPE for spill management, including double gloves, a gown, eye protection, and a respirator if necessary.[6]

  • Contain the Spill: For liquid spills, use absorbent pads or other inert material to contain the spill and prevent it from spreading.[5][10] For powder spills, gently cover the material with damp paper towels to avoid generating dust.[11]

  • Clean the Spill:

    • Carefully collect the absorbed material or damp paper towels and place them in a designated, labeled hazardous waste container.[5][10]

    • Clean the spill area with soap and water or a suitable laboratory detergent.[1]

  • Decontaminate: Wipe the area with a decontaminating agent, if required by your institution's protocols.

  • Dispose of Waste: All contaminated materials, including PPE, must be disposed of as hazardous waste according to institutional and local regulations.[12]

  • Wash Hands: Thoroughly wash your hands and any exposed skin with soap and water after removing your gloves.[2]

Waste Disposal:

  • Do not dispose of this compound or its containers in household garbage or down the drain.[12]

  • All waste materials, including unused product, contaminated consumables, and cleaning materials, must be collected in clearly labeled, sealed containers for hazardous waste.

  • Follow all local, state, and federal regulations for the disposal of chemical waste.

By implementing these safety protocols, research professionals can confidently handle this compound while maintaining a secure and compliant laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Micafungin Sodium
Reactant of Route 2
Micafungin Sodium

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.